Product packaging for Erythrartine(Cat. No.:)

Erythrartine

Cat. No.: B058035
M. Wt: 329.4 g/mol
InChI Key: QWWCVLZNFFVFTR-AXHNFQJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythrartine is a high-purity chemical compound of significant interest in pharmacological and physiological research, primarily recognized for its role as a selective potassium channel blocker. Its principal research value lies in its ability to modulate potassium ion flux across cellular membranes, a fundamental process governing cellular excitability, repolarization, and signaling. Researchers utilize this compound as a precise molecular tool to probe the structure and function of various potassium channel subtypes, thereby elucidating their specific roles in neuronal firing, cardiac action potential duration, and secretory processes in endocrine and exocrine glands. Its application is critical in electrophysiology studies, such as patch-clamp experiments, where it helps characterize channel kinetics and identify novel modulators. Furthermore, this compound serves as a key investigative agent in models exploring hyperexcitability disorders, offering insights into potential therapeutic pathways for conditions related to neuronal or cardiac arrhythmias. Supplied with detailed analytical documentation, including HPLC and mass spectrometry data, our this compound is guaranteed to meet the stringent quality and consistency requirements of advanced research laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B058035 Erythrartine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCVLZNFFVFTR-AXHNFQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Erythratine Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic reactions, regulatory networks, and experimental methodologies underlying the formation of the potent alkaloid, Erythratine.

This technical guide provides a comprehensive overview of the biosynthesis of Erythratine, a prominent member of the Erythrina alkaloids, a class of tetracyclic spiroamine alkaloids found in plants of the Erythrina genus. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including sedative, hypotensive, and neuromuscular blocking effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biosynthetic pathway, experimental approaches to its study, and the regulatory mechanisms that govern the production of these valuable secondary metabolites.

The Core Biosynthetic Pathway of Erythratine

The biosynthesis of Erythratine is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent methylation, hydroxylation, and complex rearrangement reactions lead to the formation of the characteristic tetracyclic spiroamine skeleton of Erythrina alkaloids, with erysodienone emerging as a key branchpoint intermediate. While the early steps leading to erysodienone are relatively well-understood, the terminal steps that convert erysodienone into Erythratine are less defined in the current scientific literature.

The proposed biosynthetic pathway from (S)-norreticuline to Erythratine is as follows:

  • (S)-Norreticuline: This central intermediate in BIA metabolism is the entry point into the Erythrina alkaloid pathway.

  • Oxidative Coupling: (S)-Norreticuline undergoes an intramolecular oxidative phenol coupling reaction to form a dienone intermediate.

  • Rearrangement: A subsequent rearrangement of this intermediate leads to the formation of the key tetracyclic spiroamine scaffold.

  • Erysodienone Formation: A final intramolecular Michael addition results in the formation of erysodienone.[1]

  • Conversion to Erythratine: The conversion of erysodienone to Erythratine is proposed to involve a series of hydroxylation and methoxylation reactions, though the specific enzymes and the precise sequence of these events are yet to be fully elucidated. It is hypothesized that cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases are involved in these final transformations.

Below is a DOT language script for visualizing the proposed Erythratine biosynthesis pathway.

Erythratine_Biosynthesis Precursor Precursor Intermediate Intermediate KeyIntermediate KeyIntermediate Product Product Enzyme Enzyme Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps S_Norreticuline (S)-Norreticuline Norcoclaurine->S_Norreticuline Norcoclaurine 6-O-methyltransferase (6OMT) Dienone Dienone Intermediate S_Norreticuline->Dienone Oxidative Coupling (P450) Rearranged_Intermediate Rearranged Intermediate Dienone->Rearranged_Intermediate Rearrangement Erysodienone Erysodienone Rearranged_Intermediate->Erysodienone Michael Addition Erythratine Erythratine Erysodienone->Erythratine Hydroxylation (P450) Methoxylation (OMT) (Proposed)

A proposed biosynthetic pathway for Erythratine, highlighting key intermediates and enzyme classes.

Quantitative Data on Erythratine Biosynthesis

Quantitative data on the Erythratine biosynthesis pathway is sparse in the literature. Most studies have focused on the qualitative identification of alkaloids in various Erythrina species. However, some studies have reported on the relative abundance of different alkaloids and the total alkaloid content in various plant tissues. The following tables summarize the available quantitative information.

Plant SpeciesTissueAlkaloidConcentration/ContentReference
Erythrina crista-galliTwigsErythralineIC50: 182.5 ± 5.3 µg/mL (DPPH assay)[2]
Erythrina crista-galliTwigs8-oxoerythralineIC50: 868.2 ± 0.26 µg/mL (DPPH assay)[2]
Erythrina falcataLeaves (Maceration)Total Phenolics1.3193–1.4989 mg GAE/mL[3]
Erythrina crista-galliLeaves (Maceration)Total Phenolics1.3193–1.4989 mg GAE/mL[3]
Erythrina falcataLeaves (Maceration)Total Flavonoids7.7829–8.1976 mg RE/g[3]
Erythrina crista-galliLeaves (Maceration)Total Flavonoids7.7829–8.1976 mg RE/g[3]

Table 1: Quantitative analysis of alkaloids and related compounds in Erythrina species.

GenePlant SpeciesTissueTreatmentFold ChangeReference
TYDCPapaver somniferumVariousDevelopmental StagesVaries[4]
BBEPapaver somniferumVariousDevelopmental StagesVaries[4]
CORPapaver somniferumVariousDevelopmental StagesVaries[4]

Table 2: Gene expression analysis of related benzylisoquinoline alkaloid biosynthesis genes. Note: Data specific to Erythratine biosynthesis is limited.

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the study of Erythratine and other plant alkaloids.

Alkaloid Extraction from Erythrina Seeds

This protocol is adapted from a method for the extraction of alkaloids from Erythrina crista-galli seeds.[5]

Materials:

  • Dried and powdered Erythrina crista-galli seeds

  • Methanol (MeOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction: Macerate the powdered seeds (e.g., 950 g) in methanol (2 L) at room temperature for 3 days. Repeat the extraction process three times.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 150 g).

  • Partitioning: Dissolve the crude extract in deionized water.

  • Perform a liquid-liquid partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collect each fraction and concentrate them to dryness. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Further Purification: The resulting fractions can be subjected to further purification using column chromatography (e.g., silica gel) and High-Performance Liquid Chromatography (HPLC).

UPLC-MS/MS Analysis of Erythrina Alkaloids

This protocol provides a general framework for the analysis of Erythrina alkaloids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity CSH™ Phenyl–Hexyl, 2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM ammonium acetate in water, pH adjusted to 10.0 with aqueous ammonia.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 30% A

    • 1–15 min: Linear gradient to 100% A

    • 15–16 min: Hold at 100% A

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 0.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 100 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Cone Gas Flow: 70 L/h.

  • Desolvation Gas Flow: 500 L/h.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each target alkaloid.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of genes involved in Erythratine biosynthesis.[8][9]

Materials:

  • Erythrina tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers

  • Reference gene primers (e.g., Actin, Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and suitable reference genes. Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction: Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

Heterologous Expression of Biosynthetic Enzymes in Pichia pastoris

This protocol provides a general workflow for the expression of plant enzymes, such as P450s and methyltransferases, in the yeast Pichia pastoris.

Materials:

  • P. pastoris expression vector (e.g., pPICZα A)

  • P. pastoris host strain (e.g., X-33)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • YPD, BMGY, and BMMY media

  • Methanol

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the target enzyme from Erythrina cDNA and clone it into the P. pastoris expression vector.

  • Vector Linearization and Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris host strain via electroporation or the lithium acetate method.

  • Selection of Transformants: Select positive transformants on appropriate selection media (e.g., YPD with Zeocin).

  • Expression Induction: Grow a starter culture of a positive transformant in BMGY medium. To induce protein expression, pellet the cells and resuspend them in BMMY medium containing methanol. Continue incubation, adding methanol at regular intervals to maintain induction.

  • Protein Purification: If the protein is secreted, it can be purified from the culture medium. If it is intracellular, the cells need to be lysed before purification. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is commonly used.

Regulatory Networks and Signaling

The biosynthesis of benzylisoquinoline alkaloids, including Erythratine, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors (TFs) and signaling molecules, primarily jasmonates.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of BIA biosynthesis, including:

  • WRKY TFs: These TFs recognize and bind to W-box elements in the promoters of biosynthetic genes.

  • basic Helix-Loop-Helix (bHLH) TFs: These factors often work in concert with other TFs to regulate metabolic pathways.

  • AP2/ERF TFs: Members of this family are known to be involved in jasmonate-responsive gene expression.

The promoters of many BIA biosynthetic genes contain cis-regulatory elements that are recognized by these TFs, allowing for coordinated regulation of the pathway.

Regulatory_Network Signal Signal TF TF Gene Gene Metabolite Metabolite Jasmonate Jasmonate Signal JAZ_repression JAZ Repressors Jasmonate->JAZ_repression degradation of JAZ TFs WRKY, bHLH, AP2/ERF Transcription Factors JAZ_repression->TFs activation Biosynthetic_Genes Erythratine Biosynthetic Genes TFs->Biosynthetic_Genes transcriptional activation Erythratine Erythratine Biosynthetic_Genes->Erythratine biosynthesis

A simplified model of the jasmonate-mediated regulation of Erythratine biosynthesis.

Protein-Protein Interactions and Metabolons

There is growing evidence that the enzymes of secondary metabolic pathways can form multi-enzyme complexes, often referred to as "metabolons."[10] These complexes are thought to enhance catalytic efficiency by channeling substrates between active sites and preventing the diffusion of unstable intermediates. While no specific protein-protein interactions have been definitively characterized for the Erythratine biosynthesis pathway, the potential for such interactions exists, particularly given the involvement of membrane-bound enzymes like cytochrome P450s.

Experimental approaches to investigate protein-protein interactions in this pathway include:

  • Yeast Two-Hybrid (Y2H) Screening: To identify potential interacting partners of a known biosynthetic enzyme.

  • Bimolecular Fluorescence Complementation (BiFC): To visualize protein interactions in living plant cells.

  • Co-immunoprecipitation (Co-IP): To pull down protein complexes from plant extracts.

Experimental_Workflow_PPI Start Start Method Method Outcome Outcome Decision Decision Start_Node Hypothesized Protein Interaction (e.g., P450 and OMT) Y2H Yeast Two-Hybrid (Y2H) Screening Start_Node->Y2H Validation Interaction Validated? Y2H->Validation Identified Interactors BiFC Bimolecular Fluorescence Complementation (BiFC) Conclusion Evidence for Metabolon Formation BiFC->Conclusion CoIP Co-immunoprecipitation (Co-IP) CoIP->Conclusion Validation->Start_Node No Validation->BiFC Yes Validation->CoIP Yes

References

Erythratine: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, a prominent member of the Erythrina alkaloids, has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activity. This technical guide provides an in-depth exploration of the natural sources and distribution of erythratine within the Erythrina genus. It details comprehensive experimental protocols for the extraction and quantification of this alkaloid. Furthermore, this document elucidates the biosynthetic pathway of erythratine and illustrates its primary mechanism of action as a competitive antagonist at neuronal nicotinic acetylcholine receptors. All quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams generated using the DOT language.

Natural Sources and Distribution of Erythratine

Erythratine is a characteristic secondary metabolite found in plants belonging to the genus Erythrina, a member of the Fabaceae family. These plants are widely distributed throughout tropical and subtropical regions of the world.[1] The alkaloids of the Erythrina genus, including erythratine, are predominantly concentrated in the seeds.[1] However, they have also been identified in other parts of the plant, such as the flowers, leaves, and bark.

While a comprehensive, standardized quantification of erythratine across all Erythrina species is not extensively documented in the literature, available studies indicate a variable concentration depending on the species and the plant part. The following table summarizes the reported presence and relative abundance of total alkaloids in various Erythrina species, with the understanding that erythratine is a constituent of this alkaloid fraction.

Erythrina SpeciesPlant PartTotal Alkaloid Content (mg/g Dry Weight)Reference
Erythrina americanaSeeds5.3[2]
Erythrina brevifloraSeeds7.7[2]
Erythrina strictaSeedsNot explicitly quantified for erythratine, but noted to be lower than E. americana and E. breviflora. Acetone extract showed the highest total alkaloid content at 40.48 mg atropine equivalent/g extract.[2]
Erythrina variegataBark0.05% of total alkaloids

Note: The quantitative data for erythratine specifically is limited. The values for total alkaloids are provided to give a comparative context of alkaloid richness in these species. Further targeted quantitative studies are necessary to determine the precise concentration of erythratine.

Experimental Protocols

Extraction of Erythratine from Plant Material (Acid-Base Extraction)

This protocol outlines a standard acid-base extraction method for the isolation of alkaloids, including erythratine, from Erythrina seeds.[3][4][5][6]

Materials:

  • Dried and powdered Erythrina seeds

  • Methanol (90%)

  • Acetic acid (2%) or Hydrochloric acid (0.1% to 1%)

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide (NH₃·H₂O) or Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration: Macerate the dried, powdered plant material in 90% methanol for 24-72 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acidification: Dissolve the crude residue in a 2% acetic acid solution (or dilute HCl) to achieve a pH of 2-3. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Defatting: Partition the acidic aqueous solution twice with an equal volume of ethyl acetate in a separatory funnel. The non-polar constituents (fats, oils) will move into the ethyl acetate layer. Discard the ethyl acetate layer.

  • Basification: Adjust the pH of the aqueous layer to 8-9 using ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: Extract the basified aqueous solution three times with an equal volume of ethyl acetate. The free-base alkaloids will partition into the ethyl acetate layer.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction containing erythratine.

experimental_workflow plant_material Dried, Powdered Plant Material maceration Maceration with 90% MeOH plant_material->maceration concentration1 Concentration maceration->concentration1 acidification Acidification (pH 2-3) concentration1->acidification defatting Partition with EtOAc (Defatting) acidification->defatting basification Basification (pH 8-9) defatting->basification extraction Extraction with EtOAc basification->extraction drying Drying and Concentration extraction->drying crude_alkaloids Crude Alkaloid Extract drying->crude_alkaloids

Fig. 1: General workflow for the acid-base extraction of Erythrina alkaloids.
Quantification of Erythratine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of erythratine using reverse-phase HPLC coupled with a PDA or MS detector.[7][8][9] Method validation according to ICH guidelines is crucial for ensuring accuracy and reliability.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Column: A C18 reverse-phase column (e.g., Phenomenex C18, 150 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: 20 mM ammonium acetate buffer in water.

    • Solvent B: Acetonitrile and Methanol mixture.

    • The gradient program should be optimized to achieve good separation of erythratine from other alkaloids.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength of around 224 nm can be used for UV detection. For MS detection, electrospray ionization (ESI) in positive mode is suitable.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure erythratine standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol) to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the erythratine standard against its concentration. Determine the concentration of erythratine in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of Erythratine

The biosynthesis of Erythrina alkaloids, including erythratine, is a complex process that originates from the amino acid tyrosine. The pathway involves a series of enzymatic reactions leading to the formation of the characteristic tetracyclic spiroamine skeleton.[10][11] A key intermediate in this pathway is (S)-norreticuline, which undergoes oxidative phenol coupling and rearrangement to form a dibenzazonine intermediate.

biosynthesis_pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Erythrina Alkaloids Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Enzymatic Steps enzyme1 Norcoclaurine Synthase (NCS) Norreticuline (S)-Norreticuline Norcoclaurine->Norreticuline Enzymatic Steps Dibenzazonine Dibenzazonine Intermediate Norreticuline->Dibenzazonine Oxidative Phenol Coupling & Rearrangement Erysodienone Erysodienone Dibenzazonine->Erysodienone Erythratine Erythratine Erysodienone->Erythratine Further Modifications Other_Alkaloids Other Erythrina Alkaloids Erysodienone->Other_Alkaloids Branching Pathways

Fig. 2: Simplified biosynthetic pathway of Erythratine.

Signaling Pathways and Mechanism of Action

The primary and most well-characterized biological activity of erythratine and related Erythrina alkaloids is their competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Erythratine binds to the same site on the nAChR as the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, the binding of erythratine does not induce the conformational change required to open the ion channel. By occupying the binding site, erythratine prevents ACh from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

To date, there is limited evidence in the scientific literature to suggest that erythratine significantly modulates other specific signaling pathways. Its biological effects are predominantly attributed to its action on nAChRs.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR (Closed State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Activates nAChR_Blocked nAChR (Blocked State) nAChR->nAChR_Blocked Inhibits Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx No_Influx No Cation Influx nAChR_Blocked->No_Influx ACh Acetylcholine (ACh) ACh->nAChR Binds Erythratine Erythratine Erythratine->nAChR Competitively Binds Depolarization Neuronal Depolarization Ion_Influx->Depolarization No_Depolarization No Depolarization No_Influx->No_Depolarization

Fig. 3: Mechanism of Erythratine as a competitive antagonist at the nAChR.

Conclusion

Erythratine stands out as a significant natural product with well-defined sources and a clear primary mechanism of action. This guide has provided a consolidated overview of its distribution within the Erythrina genus, detailed methodologies for its extraction and quantification, a summary of its biosynthetic origins, and an illustration of its interaction with neuronal nicotinic acetylcholine receptors. While the foundational knowledge is robust, further research is warranted to establish a more comprehensive quantitative profile of erythratine across a wider range of Erythrina species and to explore potential secondary biological activities beyond nAChR antagonism. The protocols and information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Erythratine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, a member of the diverse family of Erythrina alkaloids, presents a compelling profile for scientific investigation. These alkaloids, primarily found in the seeds of plants from the Erythrina genus, are recognized for their significant biological activities, including potent interactions with the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties of Erythratine and its closely related analogs. Due to the limited availability of specific experimental data for Erythratine, this document also includes generalized, yet detailed, experimental protocols for the characterization of this class of compounds. Furthermore, it visualizes the key signaling pathways associated with the pharmacological effects of Erythrina alkaloids, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physical and Chemical Properties

Quantitative data for the physicochemical properties of Erythratine are summarized below. It is important to note that while some experimental data is available, many parameters are predicted through computational methods. For comparative purposes, data for other relevant Erythrina alkaloids may be included where specific data for Erythratine is unavailable.

Table 1: General and Physicochemical Properties of Erythratine

PropertyValueSource
IUPAC Name 19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,16-tetraen-18-ol--INVALID-LINK--
Molecular Formula C₁₈H₂₁NO₄--INVALID-LINK--
Molecular Weight 315.36 g/mol --INVALID-LINK--
CAS Number 5550-20-9--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Melting Point 170 °C--INVALID-LINK--
pKa (Strongest Acidic) 13.81 (Predicted)--INVALID-LINK--
pKa (Strongest Basic) 8.55 (Predicted)--INVALID-LINK--

Table 2: Predicted Solubility and Partition Coefficient of Erythratine

PropertyValueSource
Water Solubility 1.94 g/L (Predicted)--INVALID-LINK--
logP (Octanol-Water) 0.65 (Predicted)--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the characterization of Erythratine are not extensively reported in the literature. Therefore, this section provides generalized, yet robust, methodologies that can be adapted for the analysis of Erythratine and other Erythrina alkaloids.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of Erythratine to a known volume of purified water (e.g., Milli-Q) in a glass vial. The excess solid should be visually apparent.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with undissolved particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Quantify the concentration of Erythratine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of Erythratine of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the standard for determining the logP value.

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. Use the appropriate aqueous buffer if pH-dependence is being investigated.

  • Partitioning:

    • Prepare a stock solution of Erythratine in the pre-saturated aqueous phase.

    • Add a known volume of this solution to a vessel containing a known volume of the pre-saturated n-octanol. The volume ratio is typically adjusted based on the expected logP value.

    • Seal the vessel and shake vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Quantify the concentration of Erythratine in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Erythratine]octanol / [Erythratine]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of Erythratine in a suitable solvent (e.g., ethanol or methanol) of known concentration.

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the solvent.

  • Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Sample Preparation: Dissolve an appropriate amount of Erythratine (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments such as COSY, HSQC, and HMBC for complete structural elucidation and assignment of proton and carbon signals.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and correlations from 2D spectra to assign the structure.

Chromatographic Analysis
  • Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., methanol, chloroform) and spot a small amount onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol). Allow the solvent front to ascend the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent such as Dragendorff's reagent for alkaloids.

  • Rf Value Calculation: Calculate the retardation factor (Rf) for each spot as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • System Configuration: A typical HPLC system would consist of a pump, an autosampler, a column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for alkaloid separation.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where Erythratine shows significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Stability Studies

A stability-indicating assay method is crucial for determining the shelf-life of a drug substance.

  • Forced Degradation Studies:

    • Subject Erythratine to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to UV and visible light).

    • Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Long-Term and Accelerated Stability Testing:

    • Store the drug substance under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • Analyze samples at specified time points to monitor for any changes in physical appearance, purity, and the formation of degradation products.

Signaling Pathways and Mechanisms of Action

The biological effects of Erythrina alkaloids are primarily attributed to their interaction with neuronal signaling pathways. While direct studies on Erythratine are limited, research on closely related alkaloids provides significant insights into its potential mechanisms of action.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids are well-documented competitive antagonists of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype.[1][2] This inhibition is believed to be a key mechanism behind their effects on the central nervous system, such as their anxiolytic and anticonvulsant properties.

nAChR_Antagonism cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (α4β2) ACh->nAChR Binds IonChannel Ion Channel (Closed) nAChR->IonChannel Gating Erythratine Erythratine Erythratine->nAChR Blocks

nAChR Antagonism by Erythratine
Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of Erythrina alkaloids are another area of active research.[3][4] Studies on the related alkaloid, Erythraline, suggest that it may exert its anti-inflammatory effects by inhibiting the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the Toll-like receptor (TLR) signaling pathway.[5] This inhibition would subsequently suppress the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Erythratine Erythratine Erythratine->TAK1 Inhibits

Proposed Anti-inflammatory Pathway

Conclusion

Erythratine holds considerable promise as a lead compound for the development of novel therapeutics, particularly those targeting the central nervous system and inflammatory conditions. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its further characterization. The elucidation of its interaction with key signaling pathways, such as the nicotinic acetylcholine receptors and potentially the TAK1/NF-κB pathway, underscores the importance of continued research into this fascinating class of alkaloids. Future studies should focus on obtaining detailed experimental data for Erythratine to validate and expand upon the predicted properties and to further delineate its precise mechanisms of action.

References

Potential Therapeutic Effects of Erythratine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, an erythrinan alkaloid predominantly found in the plants of the Erythrina genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic effects of Erythratine and its related alkaloids, with a focus on its anti-inflammatory, and neuropharmacological properties. This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

The genus Erythrina, commonly known as coral trees, comprises over 100 species distributed in tropical and subtropical regions. Traditionally, various parts of these plants have been used in folk medicine to treat a wide range of ailments, including inflammation, pain, and neurological disorders. Phytochemical investigations have revealed that the therapeutic properties of Erythrina species are largely attributable to a group of structurally unique alkaloids, among which Erythratine and its analogues are prominent. This guide focuses on the scientific evidence supporting the therapeutic potential of Erythratine, providing a foundational resource for its exploration as a lead compound in drug discovery.

Therapeutic Potential and Pharmacological Activities

Erythratine and related compounds from Erythrina species have demonstrated a spectrum of biological activities. The primary areas of therapeutic interest are detailed below.

Anti-inflammatory Activity

Erythraline, a closely related alkaloid, has been shown to possess significant anti-inflammatory properties. It effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This effect is attributed to the inhibition of the Toll-like receptor (TLR) signaling pathway.[1]

Table 1: Anti-inflammatory Activity of Erythrina Extracts and Related Compounds

Compound/ExtractAssayCell Line/ModelIC50 Value/EffectReference
ErythralineNitric Oxide (NO) ProductionRAW264.7 cells-[1]
ErythralineiNOS ExpressionRAW264.7 cells-[1]
Methanolic Extract of E. variegataAnticancer (Cytotoxicity)MCF-7 cells92 µg/ml[2]
Methanolic Extract of E. variegataAnticancer (Cytotoxicity)MDA-MB-231 cells143 µg/ml[2]
Neuropharmacological Effects

Erythrinan alkaloids, including (+)-erythravine, have been identified as potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] These alkaloids exhibit inhibitory effects on different nAChR subtypes, which is believed to underlie their anxiolytic and anticonvulsant properties.[3][4]

Table 2: Inhibitory Activity of Erythrinan Alkaloids on Nicotinic Acetylcholine Receptors

AlkaloidReceptor SubtypeCell ModelIC50 ValueReference
(+)-erythravineα7Cultured hippocampal neurons6 µM[3][4]
(+)-11α-hydroxyerythravineα7Cultured hippocampal neurons5 µM[3][4]
(+)-erythravineα4β2HEK 293 cells13 nM[3][4]
(+)-11α-hydroxyerythravineα4β2HEK 293 cells4 nM[3][4]

Signaling Pathways

Erythratine and its analogues exert their therapeutic effects by modulating key signaling pathways involved in inflammation and neurotransmission.

Inhibition of the TLR4 Signaling Pathway

Erythraline has been demonstrated to inhibit the TLR4 signaling cascade initiated by LPS. It suppresses the degradation of the inhibitor of nuclear factor-κB (IκB) and inhibits the phosphorylation of IκB kinase (Ikk) and mitogen-activated protein kinases (MAPKs).[1] Evidence suggests that Erythraline may directly inhibit the kinase activity of TGF-β-activated kinase 1 (TAK1), a critical upstream kinase in the TLR pathway.[1]

TLR4_Signaling_Pathway Erythratine's Proposed Inhibition of the TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPK MAPKs TAK1->MAPK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Erythratine Erythratine Erythratine->TAK1 inhibition nAChR_Modulation Modulation of Nicotinic Acetylcholine Receptors by Erythrinan Alkaloids ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds and activates Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow Neuronal_Excitation Neuronal Excitation Ion_Flow->Neuronal_Excitation Erythrinan_Alkaloids Erythrinan Alkaloids (e.g., Erythravine) Erythrinan_Alkaloids->nAChR inhibition Western_Blot_Workflow General Workflow for Western Blot Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

Erythratine and its Role in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides a comprehensive overview of Erythratine, an alkaloid found in various species of the Erythrina genus, and its significance in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available scientific data, experimental methodologies, and potential therapeutic pathways. Due to a scarcity of research focused solely on Erythratine, this guide incorporates data from closely related Erythrina alkaloids and extracts, primarily erythraline and ethanolic extracts of Erythrina variegata, to provide a foundational understanding of its potential bioactivities. This approach is taken to offer the most comprehensive view possible while acknowledging the need for further specific research on Erythratine.

Introduction to Erythratine and its Traditional Context

Erythratine (CAS Number: 5550-20-9) is a tetracyclic spiroamine alkaloid characteristic of the Erythrina genus, a group of flowering plants found in tropical and subtropical regions. Traditionally, various parts of Erythrina plants, including the bark, leaves, and seeds, have been utilized in indigenous medicine systems across the globe to treat a wide array of ailments. These include inflammatory conditions, pain, infections, and disorders of the central nervous system such as anxiety and insomnia. The therapeutic effects of Erythrina species are largely attributed to their rich content of alkaloids, with Erythratine being a notable constituent, alongside flavonoids and other phenolic compounds.[1][2]

Phytochemistry and Isolation

Erythratine is one of numerous structurally related alkaloids isolated from Erythrina species. The complex alkaloid profile of these plants necessitates sophisticated separation techniques for the isolation of individual compounds.

General Experimental Protocol for Isolation of Erythrina Alkaloids

Protocol: General Alkaloid Extraction and Separation by HPLC

  • Plant Material Preparation: Air-dry the relevant plant parts (e.g., bark, leaves, or seeds of an Erythrina species) and grind them into a fine powder.

  • Extraction:

    • Perform a sequential solvent extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

    • Alternatively, for a more targeted alkaloid extraction, acid-base extraction can be employed. Macerate the powdered plant material in an acidified aqueous solution (e.g., 2% acetic acid) to protonate the alkaloids, rendering them water-soluble.

    • Partition the aqueous extract with a non-polar solvent like ethyl acetate to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an immiscible organic solvent such as dichloromethane or chloroform.

  • Purification:

    • Concentrate the alkaloid-rich extract under reduced pressure.

    • Subject the crude alkaloid extract to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to fractionate the mixture.

    • Further purify the fractions containing the target alkaloids using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a mobile phase gradient of methanol and water.[3][4][5]

    • Monitor the eluent with a UV detector and collect the fractions corresponding to the desired alkaloids.

    • Confirm the identity and purity of the isolated Erythratine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological Activities and Mechanistic Insights

The traditional uses of Erythrina species suggest that their constituent alkaloids, including Erythratine, possess significant pharmacological properties. Research has primarily focused on their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of Erythrina alkaloids are a key area of investigation. While specific quantitative data for Erythratine is limited, studies on the closely related alkaloid erythraline and crude extracts of Erythrina variegata provide valuable insights.

Quantitative Data on Anti-inflammatory Activity

Compound/ExtractAssayCell LineMeasurementResult (IC50)Reference
Ethanolic extract of Erythrina variegata barkInhibition of Prostaglandin E2 (PGE2) production (COX-2 inhibition)RAW 264.7ELISA9.27 ± 0.72 µg/mL[6]
Ethanolic extract of Erythrina variegata barkInhibition of Nitric Oxide (NO) productionRAW 264.7Griess Reagent47.1 ± 0.21 µg/mL[6]

Note: The ethanolic extract of Erythrina variegata contains a mixture of compounds, including Erythratine.

Signaling Pathway: Inhibition of Toll-Like Receptor (TLR) Signaling by Erythraline

A study on erythraline, an alkaloid structurally similar to Erythratine, has elucidated its mechanism of anti-inflammatory action. Erythraline was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is mediated through the inhibition of the Toll-like receptor (TLR) signaling pathway.[7]

Specifically, erythraline inhibits the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which in turn prevents the degradation of the inhibitor of NF-κB (IκB). This sequesters the transcription factor NF-κB in the cytoplasm, preventing it from translocating to the nucleus and inducing the expression of pro-inflammatory genes like iNOS. The study suggests that the molecular target of erythraline may be the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the TLR signaling cascade.[7]

TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MAPKs MAPKs TAK1->MAPKs Phosphorylates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) NFκB_n->Proinflammatory_genes Induces Erythraline Erythraline Erythraline->TAK1 Inhibits Activity

Inhibitory effect of erythraline on the TLR4 signaling pathway.
Neuroprotective Effects

The traditional use of Erythrina species as sedatives and for treating nervous system disorders points towards the neuroprotective potential of their constituent alkaloids. While specific dose-response data for Erythratine is not available, the broader class of Erythrina alkaloids is being investigated for these properties.

Experimental Workflow for Assessing Neuroprotective Activity

A general experimental workflow to assess the neuroprotective effects of a compound like Erythratine would involve in vitro and in vivo models of neuronal damage.

Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induce_damage Induce Neuronal Damage (e.g., Oxidative stress, Excitotoxicity) Cell_culture->Induce_damage Treatment Treat with Erythratine (Dose-response) Induce_damage->Treatment Viability_assay Assess Cell Viability (e.g., MTT assay) Treatment->Viability_assay Apoptosis_assay Measure Apoptosis (e.g., Caspase activity, TUNEL) Treatment->Apoptosis_assay ROS_assay Quantify ROS levels Treatment->ROS_assay Animal_model Animal Model of Neurodegeneration (e.g., Parkinson's, Alzheimer's) Treatment_admin Administer Erythratine (Dose-response) Animal_model->Treatment_admin Behavioral_tests Behavioral Tests (e.g., Morris water maze, Rotarod) Treatment_admin->Behavioral_tests Histology Histological Analysis of Brain Tissue Behavioral_tests->Histology Biochemical_markers Biochemical Marker Analysis (e.g., Neurotransmitter levels, Inflammatory cytokines) Behavioral_tests->Biochemical_markers

A generalized workflow for evaluating neuroprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Erythratine's bioactivity, based on established protocols for similar compounds and cell lines.

Cell Culture and Treatment for Anti-inflammatory Assays

Cell Line: RAW 264.7 murine macrophage cell line.[8][9][10][11]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for NO assays or in 6-well plates at 1 x 10^6 cells/well for protein analysis.

    • Allow the cells to adhere for 4 hours.

    • Pre-treat the cells with various concentrations of Erythratine (or a related compound) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for the desired time (e.g., 24 hours for NO measurement, shorter times for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • After cell treatment as described in 4.1, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated signaling molecules.

Protocol:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IKK, total IKK, IκB, β-actin) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

Erythratine, as a key alkaloid of the traditionally used Erythrina genus, holds considerable promise for further pharmacological investigation. The available evidence, largely from related compounds and crude extracts, strongly suggests potent anti-inflammatory and potential neuroprotective properties. The inhibition of the TLR/NF-κB signaling pathway by the structurally similar alkaloid erythraline provides a compelling mechanistic basis for these effects.

However, to fully realize the therapeutic potential of Erythratine, dedicated research is imperative. Future studies should focus on:

  • Development of a standardized protocol for the high-yield isolation and purification of Erythratine.

  • Comprehensive in vitro and in vivo studies to determine the specific bioactivities of pure Erythratine, including the generation of quantitative data such as IC50 values and dose-response curves for its anti-inflammatory and neuroprotective effects.

  • Elucidation of the precise molecular targets and signaling pathways modulated by Erythratine.

  • Preclinical safety and toxicity profiling of Erythratine.

By addressing these research gaps, the scientific community can build upon the rich foundation of traditional knowledge to potentially develop Erythratine into a novel therapeutic agent for a range of inflammatory and neurological disorders.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Erythratine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Erythratine derivatives, a prominent class of Erythrina alkaloids. It delves into detailed synthetic methodologies, presents key quantitative data in a structured format, and elucidates the primary signaling pathways through which these compounds exert their biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a diverse group of tetracyclic spiroamine alkaloids isolated from plants of the Erythrina genus.[1] These compounds are classified into three main categories: dienoid, alkenoid, and lactonic alkaloids.[2] Erythratine falls under the alkenoid category. The Erythrinan skeleton, the core structure of these alkaloids, has attracted considerable attention from the scientific community due to its interesting biological activities, which include sedative, hypotensive, neuromuscular blocking, and central nervous system (CNS) depressing properties.[2] A significant portion of this activity is attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[2]

Biosynthesis of the Erythrinan Skeleton

The biosynthesis of Erythrina alkaloids is believed to originate from the precursor (S)-norreticuline.[3] A proposed biosynthetic pathway involves an oxidative phenol coupling of (S)-norreticuline, leading to the formation of a morphinandienone intermediate. Subsequent rearrangement and cyclization steps yield the characteristic tetracyclic spiroamine skeleton of the Erythrinan alkaloids.[3]

Erythrina Alkaloid Biosynthesis cluster_0 Biosynthetic Pathway S-Norreticuline S-Norreticuline Morphinandienone_Intermediate Morphinandienone Intermediate S-Norreticuline->Morphinandienone_Intermediate Oxidative Phenol Coupling Erysodienone Erysodienone Morphinandienone_Intermediate->Erysodienone Rearrangement Erythrinan_Skeleton Erythrinan Skeleton Erysodienone->Erythrinan_Skeleton Further Modifications

Caption: Proposed biosynthetic pathway of the Erythrinan alkaloid skeleton.

Chemical Synthesis of Erythratine Derivatives

The total synthesis of Erythratine derivatives has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. Several strategies have been developed to construct the complex tetracyclic framework. This guide will focus on key synthetic approaches, with a detailed look at the synthesis of (±)-3-demethoxyerythratidinone, a representative Erythrina alkaloid.

Key Synthetic Strategies

Several key reactions have been instrumental in the synthesis of the Erythrinan core:

  • Pictet-Spengler Reaction: This reaction is a powerful tool for the construction of tetrahydroisoquinoline and β-carboline ring systems, which are integral to the Erythrinan scaffold. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5]

  • Intramolecular Diels-Alder Reaction: This pericyclic reaction has been employed to construct the B and C rings of the Erythrinan skeleton in a stereocontrolled manner.

  • Heck Cyclization: The intramolecular Heck reaction provides an efficient means of forming the A-ring of the Erythrinan core through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[6][7]

  • Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway, these approaches often utilize oxidative phenol coupling reactions to construct the key spirocyclic intermediate.

Total Synthesis of (±)-3-Demethoxyerythratidinone

A notable synthesis of (±)-3-demethoxyerythratidinone was achieved in five steps, highlighting the efficiency of modern synthetic methods.[6][8] The key steps include a photochemical cascade reaction to form a tricyclic aziridine, followed by a ligand-controlled intramolecular Heck cyclization.

Synthesis of 3-Demethoxyerythratidinone 5-Step Synthesis of (±)-3-Demethoxyerythratidinone Pyrrole_Derivative Simple Pyrrole Derivative Tricyclic_Aziridine Tricyclic Aziridine Pyrrole_Derivative->Tricyclic_Aziridine Photochemical Cascade Intermediate_1 Intermediate Enamines Tricyclic_Aziridine->Intermediate_1 Ring Opening Final_Product (±)-3-Demethoxy- erythratidinone Intermediate_1->Final_Product Ligand-Controlled Heck Cyclization

Caption: A 5-step synthetic workflow for (±)-3-demethoxyerythratidinone.

StepReactionReagents and ConditionsYield (%)
1Photochemical Cascadehν (254 nm), cyclohexane, flow reactor39
2Ring OpeningPd2(dba)3, P(OPh)3, AcOH, CH2Cl2-
3N-AlkylationAryl iodide, K2CO3, TBAI, MeCN-
4Ester Hydrolysis & OxidationK2CO3, MeOH/H2O; then TPAP, NMO-
5Heck CyclizationPd(OAc)2, Cy3P, K2CO3, toluene69
Overall 15

Table 1: Summary of the 5-step synthesis of (±)-3-demethoxyerythratidinone.[6]

Another efficient synthesis of (±)-3-demethoxyerythratidinone was accomplished in six steps with a 16% overall yield, featuring a Tf2O-promoted cascade reaction of an enaminone followed by a Pictet-Spengler reaction.[9]

Experimental Protocols

The Pictet-Spengler reaction is typically carried out by reacting a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[5]

  • Reactant Preparation: The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., protic or aprotic).

  • Acid Catalysis: A Brønsted or Lewis acid (e.g., HCl, TFA, or superacids) is added to the reaction mixture.[5]

  • Reaction Conditions: The mixture is typically heated to facilitate the condensation and cyclization. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

The intramolecular Heck reaction involves the palladium-catalyzed cyclization of a molecule containing both an aryl/vinyl halide and an alkene.[7]

  • Catalyst System: A palladium(0) source (e.g., Pd(OAc)2 with a phosphine ligand like Cy3P) is used.[6]

  • Reaction Setup: The substrate, palladium catalyst, ligand, and a base (e.g., K2CO3) are combined in a suitable solvent (e.g., toluene).[6]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the product is isolated and purified.

Biological Activity and Signaling Pathways

Erythrina alkaloids are well-documented for their effects on the central nervous system.[2] Their mechanism of action primarily involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[1][10]

Interaction with Nicotinic Acetylcholine Receptors

Several Erythrina alkaloids, including erythravine and 11α-hydroxyerythravine, have been shown to be potent competitive antagonists of nAChRs, with a particular selectivity for the α4β2 subtype.[1][10][11] This inhibition of nAChR function is believed to be the basis for the observed anxiolytic, sedative, and anticonvulsant effects of these compounds.[2][12]

nAChR Signaling Pathway cluster_0 Neuronal Synapse ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (α4β2) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Inhibition Inhibition of Neuronal Excitation nAChR->Inhibition Antagonism by Erythratine Derivative Erythratine_Derivative Erythratine Derivative Erythratine_Derivative->nAChR Competitively Binds to Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to

Caption: Mechanism of Erythratine derivatives as nAChR antagonists.

Quantitative Biological Data

The inhibitory potency of Erythrina alkaloids on different nAChR subtypes has been quantified using electrophysiological and radioligand binding assays.

CompoundnAChR SubtypeIC50Reference
(+)-Erythravineα76 µM[1][11]
α4β213 nM[1][11]
(+)-11α-Hydroxyerythravineα75 µM[1][11]
α4β24 nM[1][11]

Table 2: Inhibitory concentrations (IC50) of Erythrina alkaloids on nAChR subtypes.

Conclusion

Erythratine derivatives represent a fascinating class of natural products with significant potential for the development of new therapeutics targeting the central nervous system. The synthetic strategies outlined in this guide, particularly those employing modern catalytic methods, provide efficient pathways to access these complex molecules. The elucidation of their primary mechanism of action as potent antagonists of α4β2 nicotinic acetylcholine receptors offers a clear direction for future drug design and development efforts. This technical guide serves as a foundational resource for scientists aiming to explore the rich chemistry and pharmacology of Erythratine and its derivatives.

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, for various synthetic intermediates and final products of Erythrina alkaloids have been reported in the literature.[13][14][15] Researchers are encouraged to consult these primary sources for comprehensive characterization data.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erythratine from Erythrina Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina is a genus of flowering plants in the pea family, Fabaceae, comprising about 130 species distributed in tropical and subtropical regions worldwide.[1] These plants are a rich source of tetracyclic spiroamine alkaloids, known as Erythrina alkaloids, which have garnered significant interest for their diverse pharmacological activities.[1][2] Among these, Erythratine, an alkenoid-type alkaloid, has been isolated from various Erythrina species and is a subject of ongoing research for its potential therapeutic applications. This document provides detailed protocols for the extraction and isolation of Erythratine from Erythrina species, based on established scientific literature.

Erythrina alkaloids, including Erythratine, are primarily found in the seeds of the plants.[1] They are known to exhibit a range of biological effects, with many acting as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This activity underlies their potential in the development of new drugs for neurological and psychiatric disorders.

Data Presentation: Quantitative Analysis of Erythratine Extraction

The yield of Erythratine can vary depending on the plant part, the specific Erythrina species, and the extraction method employed. The following table summarizes the reported yields of total alkaloid extracts and, where available, specific alkaloids from various Erythrina species. It is important to note that specific yield data for Erythratine is often not reported in isolation but as part of a total alkaloid fraction.

Erythrina SpeciesPlant PartExtraction MethodTotal Alkaloid Yield (w/w)Erythratine Yield (w/w)Reference
E. speciosaLeavesMaceration with ethanol, acid-base partitioning, and chromatographic separationNot explicitly statedIsolated, but specific yield not provided[3][4]
E. speciosaFlowersMaceration with ethanol, acid-base partitioning, and chromatographic separationNot explicitly statedIsolated, but specific yield not provided[3][4]
E. variegataFlowersMaceration with 90% Methanol, acid-base extraction~1.1% (crude alkaloid fraction)Not specified
E. crista-galliFlowersMaceration with 90% Methanol, acid-base extraction~0.82% (crude alkaloid fraction)Not specified
E. arborescensFlowersMaceration with 90% Methanol, acid-base extractionNot specifiedNot specified

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Erythrina Flowers

This protocol is a generalized method adapted from the extraction of alkaloids from the flowers of Erythrina variegata and Erythrina crista-galli.

Materials:

  • Dried and powdered flowers of Erythrina species

  • 90% Methanol (MeOH)

  • 2% Acetic acid

  • Ethyl acetate (EtOAc)

  • Ammonia solution (NH₃·H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Filter paper

Procedure:

  • Maceration: Macerate the dried and powdered plant material (e.g., 10 kg) with 90% methanol (3 x 25 L) at room temperature for 24-48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acidification: Dissolve the residue in 2% acetic acid to adjust the pH to 2-3.

  • Liquid-Liquid Partitioning (Acidic): Partition the acidic solution twice with an equal volume of ethyl acetate to remove non-alkaloidal compounds. Discard the organic (EtOAc) layers.

  • Basification: Basify the remaining aqueous layer with ammonia solution to adjust the pH to 8-9. This will precipitate the alkaloids.

  • Liquid-Liquid Partitioning (Basic): Extract the basified aqueous solution with ethyl acetate (3 x volume of aqueous layer). The alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Isolation of Erythratine using Column Chromatography

The crude alkaloid extract obtained from Protocol 1 can be further purified to isolate Erythratine using column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Chloroform-Acetone gradient)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of acetone (e.g., from 1:0 to 1:1 chloroform:acetone).

  • Fraction Collection: Collect the eluate in fractions.

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Use an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (Erythratine) based on the TLC analysis and concentrate them to obtain the purified compound.

  • Further Purification (Optional): If necessary, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Erythratine Extraction

Extraction_Workflow Plant_Material Dried & Powdered Erythrina Plant Material (e.g., Flowers, Seeds) Maceration Maceration with 90% Methanol Plant_Material->Maceration Concentration1 Concentration (Rotary Evaporator) Maceration->Concentration1 Acidification Dissolution in 2% Acetic Acid (pH 2-3) Concentration1->Acidification Partitioning1 Liquid-Liquid Partitioning with Ethyl Acetate Acidification->Partitioning1 Aqueous_Layer1 Aqueous Layer (containing protonated alkaloids) Partitioning1->Aqueous_Layer1 Separate Organic_Layer1 Organic Layer (discarded) Partitioning1->Organic_Layer1 Separate Basification Basification with Ammonia (pH 8-9) Aqueous_Layer1->Basification Partitioning2 Liquid-Liquid Extraction with Ethyl Acetate Basification->Partitioning2 Organic_Layer2 Organic Layer (containing free alkaloids) Partitioning2->Organic_Layer2 Separate Aqueous_Layer2 Aqueous Layer (discarded) Partitioning2->Aqueous_Layer2 Separate Drying Drying with Anhydrous Na₂SO₄ Organic_Layer2->Drying Concentration2 Concentration Drying->Concentration2 Crude_Alkaloids Crude Alkaloid Extract Concentration2->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Erythratine Purified Erythratine Fraction_Collection->Purified_Erythratine

Caption: General workflow for the extraction and isolation of Erythratine.

Hypothetical Signaling Pathway of Erythratine at the Neuromuscular Junction

Erythrina alkaloids are known to act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[1] While the specific downstream signaling cascade for Erythratine is not fully elucidated, a plausible mechanism involves the inhibition of acetylcholine-mediated signaling.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ channels open Action_Potential->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Erythratine Erythratine Erythratine->nAChR Competitively Binds & Inhibits Ion_Channel_Opening Ion Channel Opening (Na⁺ influx, K⁺ efflux) nAChR->Ion_Channel_Opening Activates Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Hypothetical antagonistic action of Erythratine at the nAChR.

Discussion and Future Perspectives

The protocols outlined provide a robust framework for the extraction and isolation of Erythratine from Erythrina species. Further optimization of extraction parameters, such as solvent-to-solid ratio, temperature, and extraction time, could potentially improve the yield and purity of the final product. The development of validated HPLC methods for the quantification of Erythratine is crucial for standardizing extracts and ensuring reproducible pharmacological studies.[5]

The antagonistic activity of Erythrina alkaloids at nAChRs suggests their potential for treating a variety of conditions, including anxiety, epilepsy, and pain.[2][6] Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Erythratine and to evaluate its therapeutic efficacy and safety profile in preclinical and clinical studies. The structural similarity of Erythratine to other well-studied Erythrina alkaloids provides a strong basis for its investigation as a lead compound in drug discovery programs.

References

Protocol for the Quantification of Erythratine in Biological Samples: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythratine, also known as FD&C Red No. 3, is a widely used xanthene food dye. Its application extends to pharmaceuticals and cosmetics. Given its potential for biological effects, including the inhibition of protein-protein interactions and interference with thyroid hormone metabolism, robust and reliable methods for its quantification in biological matrices are essential for toxicological studies, pharmacokinetic analysis, and drug development research. These application notes provide detailed protocols for the quantification of Erythratine in plasma/serum and tissue samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of Erythratine.

Analytical MethodMatrixSample PreparationLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
RP-HPLC-PDA [1][2]Foodstuff & PharmaceuticalWater Extraction/Dilution0.2 - 1 µg/mL0.1 ng/mL1 ng/mL
LC-MS [3][4]Food & BeveragesCloud Point Extraction30 - 450 mg/kg15 - 150 mg/kg (water-soluble)-
Spectrophotometry [5]Beverage & WaterUltrasonic assisted microextraction1.0 - 100 ng/mL0.6 ng/mL-

II. Experimental Protocols

A. Quantification of Erythratine in Plasma/Serum by LC-MS/MS

This protocol describes the quantification of Erythratine in plasma or serum samples using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Erythratine analytical standard

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)[6]

  • Methanol (HPLC grade)[2]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human or animal plasma/serum (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Sample Preparation: Protein Precipitation [6][7]

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions (Example)

  • LC System: High-performance liquid chromatography system

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm) is a suitable choice.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Erythratine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma/serum with known concentrations of Erythratine.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of Erythratine to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Erythratine in the unknown samples by interpolating their peak area ratios from the calibration curve.

B. Quantification of Erythratine in Tissue Samples by HPLC-PDA

This protocol outlines the extraction and quantification of Erythratine from tissue samples.

1. Materials and Reagents

  • Erythratine analytical standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Ammonium acetate

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Sample Preparation: Tissue Homogenization and Extraction [8][10]

  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 500 µL of ice-cold PBS to the tissue in a homogenization tube.

  • Homogenize the tissue until a uniform consistency is achieved.[9]

  • Transfer the homogenate to a microcentrifuge tube.

  • Add 1 mL of acetonitrile to the homogenate for protein precipitation and extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.

3. HPLC-PDA Instrumentation and Conditions (Example) [1][2]

  • HPLC System: High-performance liquid chromatography system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of 10mM ammonium acetate buffer, acetonitrile, and methanol (e.g., 50:25:25 v/v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Injection Volume: 20 µL

  • Detection Wavelength: 529 nm.[2]

4. Calibration and Quantification

  • Prepare calibration standards in the mobile phase.

  • Inject the standards to construct a calibration curve based on peak area versus concentration.

  • Inject the prepared tissue extracts and quantify the Erythratine concentration using the calibration curve.

III. Visualization of Mechanisms and Workflows

A. Experimental Workflow for Erythratine Quantification in Biological Samples

G cluster_plasma Plasma/Serum Sample cluster_tissue Tissue Sample plasma_sample 100 µL Plasma/Serum add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge_plasma Centrifugation protein_precip->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma lcms_analysis LC-MS/MS Analysis supernatant_plasma->lcms_analysis tissue_sample 100 mg Tissue homogenize Homogenization in PBS tissue_sample->homogenize extract Extraction & Precipitation (Acetonitrile) homogenize->extract centrifuge_tissue Centrifugation extract->centrifuge_tissue supernatant_tissue Collect & Evaporate Supernatant centrifuge_tissue->supernatant_tissue reconstitute Reconstitute in Mobile Phase supernatant_tissue->reconstitute hplc_analysis HPLC-PDA Analysis reconstitute->hplc_analysis

Caption: Workflow for Erythratine quantification in plasma/serum and tissue samples.

B. Signaling Pathway Inhibition by Erythratine

G cluster_tnf TNF Receptor Signaling cluster_thyroid Thyroid Hormone Metabolism tnf TNFα tnfr TNF Receptor tnf->tnfr Binds downstream Downstream Signaling (e.g., NF-κB, MAPK activation) tnfr->downstream Activates t4 Thyroxine (T4) t3 Triiodothyronine (T3) (Active form) t4->t3 Conversion via deiodinase 5'-deiodinase erythratine Erythratine erythratine->tnfr Inhibits Protein-Protein Interaction erythratine->deiodinase Inhibits Enzyme Activity

Caption: Erythratine's inhibitory effects on cellular signaling and hormone metabolism.

References

Application Notes and Protocols: Erythratine as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythratine, also known as Erythrosine B or FD&C Red No. 3, is a tetraiodofluorescein salt widely used as a synthetic colorant in food, pharmaceuticals, and cosmetics.[1] Its well-defined chemical structure, stability, and strong absorbance in the visible spectrum make it a suitable candidate for use as an analytical standard in various quantitative analyses. While its primary application has been in the food industry, its properties lend themselves to its use as a reference standard in the broader field of phytochemical analysis for method development, validation, and quality control.

In phytochemical analysis, the complexity of plant extracts presents a significant challenge for accurate quantification of bioactive compounds. The use of a reliable external or internal standard is crucial for achieving accurate and reproducible results. Erythratine, being a synthetic compound not naturally present in plant materials, can serve as an excellent orthogonal standard. Its intense color also allows for easy visual tracking in some applications.

These application notes provide detailed protocols for the use of Erythratine as a standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Data Presentation: Quantitative Analytical Parameters for Erythratine

The following tables summarize the quantitative data for analytical methods developed for Erythratine, which are adaptable for its use as a standard in phytochemical analysis.

Table 1: HPLC Method Parameters and Performance Data for Erythratine Analysis

ParameterValueReference
Chromatographic Conditions
ColumnPhenomenex C18 Gemini (150 x 4.6 mm, 5 µm)[2][3][4][5]
Mobile Phase20mM Ammonium Acetate Buffer: Acetonitrile: Methanol (40:30:30 v/v/v)[2][3]
10mM Ammonium Acetate Buffer: Acetonitrile: Methanol (50:25:25 v/v/v), pH 8[4][5]
Methanol/Water (75/25%) with 0.5% Perchloric Acid[6]
Flow Rate1.0 mL/min[4][5]
0.2 mL/min[6]
Detection Wavelength529 nm[2][3][4][5]
240 nm or 498 nm[6]
Retention Time5.6 min[4][5]
Method Validation
Linearity Range0.2 - 1.0 µg/mL[2][3][4]
Correlation Coefficient (r²)0.99957[2][3]
Limit of Detection (LOD)0.1 ng/mL[4][5]
Limit of Quantitation (LOQ)1.0 ng/mL[4][5]
Intra-day Precision (%RSD)1.33%[4][5]
Inter-day Precision (%RSD)0.98%[4][5]

Table 2: Spectrophotometric Method Parameters and Performance Data for Erythratine Analysis

ParameterValueReference
Methodology Zero-crossing derivative spectrophotometry[7]
UV-Vis Spectrophotometry with Partial Least Squares (PLS)[8]
Wavelength of Maximum Absorbance (λmax)527 nm (in water)[9]
529 nm[4]
Method Validation (Zero-crossing method)
Linearity RangeUp to 14 mg/L[7]
Limit of Detection (LOD)0.052 mg/L[7]
Relative Standard Deviation (%RSD)0.80% (for 8 mg/L standard)[7]

Experimental Protocols

Protocol 1: Quantification of a Phytochemical Compound using Erythratine as an External Standard by HPLC

This protocol describes the use of Erythratine as an external standard to quantify a target phytochemical that has been isolated or is the major component in a purified fraction.

1. Materials and Reagents:

  • Erythratine analytical standard (≥98.0% purity)[10]

  • High-purity solvents (HPLC grade): Methanol, Acetonitrile

  • High-purity water (e.g., Milli-Q)

  • Ammonium acetate

  • Formic acid or acetic acid (for pH adjustment)

  • Plant extract or purified phytochemical sample

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV-Vis detector.

  • Analytical balance

3. Preparation of Standard Solutions: a. Primary Stock Solution of Erythratine (100 µg/mL): Accurately weigh 10 mg of Erythratine standard and dissolve it in 100 mL of a suitable solvent (e.g., a mixture of water and methanol) in a volumetric flask. Sonicate if necessary to ensure complete dissolution. b. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution to concentrations ranging from 0.1 to 10 µg/mL (or a range appropriate for the detector's linear response).

4. Preparation of Sample Solution: a. Accurately weigh a known amount of the plant extract or purified compound. b. Dissolve the sample in a suitable solvent. The solvent should be compatible with the mobile phase. c. Sonicate and vortex to ensure complete extraction of the analyte. d. Dilute the sample solution as necessary to bring the concentration of the target analyte within the calibration range. e. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Phenomenex C18 Gemini (150 x 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: 20mM Ammonium Acetate Buffer: Acetonitrile: Methanol (40:30:30 v/v/v)[2][3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 529 nm for Erythratine and the appropriate wavelength for the target phytochemical.

6. Data Analysis: a. Inject the working standard solutions into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area of Erythratine against its concentration. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). d. Inject the sample solution and record the peak area of the target analyte. e. Quantify the analyte in the sample using the calibration curve of the phytochemical standard (if available) or by using Erythratine as a reference standard for system suitability and performance monitoring.

Protocol 2: Determination of Total Phenolic Content using a Spectrophotometric Assay with Erythratine as a Quality Control Standard

This protocol outlines a standard spectrophotometric assay for total phenolic content, incorporating Erythratine as a quality control (QC) standard to ensure the consistency and reliability of the measurements.

1. Materials and Reagents:

  • Erythratine analytical standard

  • Folin-Ciocalteu reagent

  • Gallic acid (or other phenolic standard)

  • Sodium carbonate (Na₂CO₃)

  • Methanol or ethanol

  • Plant extract

  • High-purity water

2. Instrumentation:

  • UV-Visible Spectrophotometer

  • Vortex mixer

  • Water bath

3. Preparation of Solutions: a. Erythratine QC Stock Solution (100 µg/mL): Prepare as described in Protocol 1. b. Erythratine QC Working Solution (10 µg/mL): Dilute the stock solution accordingly. c. Gallic Acid Standard Solutions: Prepare a series of gallic acid standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL). d. Sample Solution: Prepare a solution of the plant extract at a known concentration (e.g., 1 mg/mL). e. Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate in water.

4. Assay Procedure: a. To separate test tubes, add 0.5 mL of each gallic acid standard, the sample solution, the Erythratine QC working solution, and a blank (0.5 mL of water). b. Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each tube and mix well. c. After 5 minutes, add 2.0 mL of 7.5% sodium carbonate solution to each tube and mix. d. Incubate the tubes in a water bath at 45 °C for 15 minutes. e. Measure the absorbance of all solutions at 765 nm against the blank. f. Also, measure the absorbance of the Erythratine QC solution at its λmax (e.g., 529 nm) to check for its stability and concentration.

5. Data Analysis: a. Construct a calibration curve for gallic acid. b. Use the calibration curve to determine the total phenolic content of the plant extract, expressed as gallic acid equivalents (GAE). c. The absorbance of the Erythratine QC sample in the Folin-Ciocalteu assay can be monitored over time and across different batches of analysis. A consistent reading indicates the stability of the reagents and the reliability of the assay procedure.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Erythratine Standard Solutions HPLC HPLC System (C18 Column, PDA/UV-Vis) Standard_Prep->HPLC Inject Standards Sample_Prep Prepare Phytochemical Sample Solution Sample_Prep->HPLC Inject Sample Calibration Construct Calibration Curve (Peak Area vs. Concentration) HPLC->Calibration Generate Chromatograms Quantification Quantify Analyte in Sample HPLC->Quantification Generate Chromatograms Calibration->Quantification Use Regression Equation

Caption: Workflow for phytochemical quantification using Erythratine as an external standard by HPLC.

Logical_Relationship_Standard Phytochemical_Analysis Phytochemical Analysis Goal Goal: Accurate & Reproducible Quantification Phytochemical_Analysis->Goal Standard Use of an Analytical Standard Goal->Standard Erythratine Erythratine Standard->Erythratine Properties Properties: - Synthetic (not in plants) - Stable - High Purity - Strong Chromophore Erythratine->Properties Application Applications: - Method Validation - System Suitability - Quality Control - External/Internal Standard Erythratine->Application

Caption: Logical relationship for selecting Erythratine as a standard in phytochemical analysis.

References

Application Notes and Protocols for In Vivo Experimental Design Using Erythrosine (FD&C Red No. 3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine, also known as FD&C Red No. 3, is a tetra-iodinated derivative of fluorescein widely used as a coloring agent in foods, pharmaceuticals, and cosmetics. Due to its chemical structure and iodine content, its in vivo effects have been a subject of extensive research, particularly concerning its impact on the thyroid gland and potential for toxicity. These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the in vivo effects of Erythrosine.

Toxicological Assessment

Erythrosine has been evaluated for acute, sub-chronic, and chronic toxicity, as well as carcinogenicity. The primary organ of concern in long-term studies is the thyroid gland.

Acute Oral Toxicity

Acute toxicity studies are performed to determine the immediate adverse effects of a single high dose of a substance.

Experimental Protocol: Acute Oral Toxicity of Erythrosine in Rodents

  • Animal Model: Male and female mice (e.g., Swiss albino) and rats (e.g., Wistar or Sprague-Dawley).

  • Grouping: A minimum of 5 animals per sex per group. Include a control group receiving the vehicle (e.g., distilled water) and at least three dose groups.

  • Dosage: Based on previous studies, oral LD50 values for Erythrosine are approximately 2558 mg/kg in mice and 2891 mg/kg in rats.[1] Doses should be selected to bracket the expected LD50.

  • Administration: Administer Erythrosine as a single oral dose via gavage.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days post-administration. Record changes in body weight, food and water consumption, and any behavioral alterations.

  • Endpoint: Determine the LD50 (Lethal Dose, 50%) value. At the end of the observation period, conduct a gross necropsy on all surviving animals.

Chronic Toxicity and Carcinogenicity

Long-term studies are crucial for evaluating the potential of a substance to cause cancer and other chronic health effects. For Erythrosine, these studies have highlighted an increased incidence of thyroid tumors in male rats.[2][3][4]

Experimental Protocol: Lifetime Carcinogenicity Study of Dietary Erythrosine in Rats

  • Animal Model: Charles River CD rats. Studies often include an in utero phase.[2]

  • Grouping: F0 generation (60 of each sex per group) and F1 generation (70 of each sex per group).

  • Dosage: Erythrosine is administered as a dietary admixture at levels of 0%, 0.1%, 0.5%, 1.0%, and 4.0%.[2]

  • Administration: The compound is mixed into the basal diet and provided ad libitum.

  • Duration: Maximum of 30 months.[2]

  • Parameters Monitored:

    • Body weight and food consumption.

    • Hematology, serum chemistry, and urinalysis.

    • Survival rates.

    • At termination, conduct a full histopathological examination of all major organs, with special attention to the thyroid gland.

  • Endpoints: Incidence, multiplicity, and latency of tumor formation. Identification of non-neoplastic lesions. The no-observed-adverse-effect level (NOAEL) for male rats was established at 0.5% (251 mg/kg/day) and for female rats at 1.0% (641 mg/kg/day).[2]

Quantitative Data from a Lifetime Carcinogenicity Study in Rats [2]

ParameterControl Group4.0% Erythrosine Group (males)
Dose (mg/kg/day)02464
Mean Thyroid Weight44 mg92 mg
Incidence of Thyroid Follicular Cell Hypertrophy-Statistically significant increase
Incidence of Thyroid Follicular Cell Hyperplasia-Statistically significant increase
Incidence of Thyroid Follicular Cell Adenomas-Statistically significant increase

Effects on the Pituitary-Thyroid Axis

A key mechanism of Erythrosine's toxicity is its disruption of the pituitary-thyroid axis. It inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), leading to a compensatory increase in Thyroid-Stimulating Hormone (TSH).[5][6]

Experimental Protocol: Assessing the Impact of Erythrosine on the Pituitary-Thyroid Axis in Rats

  • Animal Model: Adult male rats.

  • Grouping: At least four groups: a control group, and groups receiving 0.5%, 1.0%, and 4.0% Erythrosine in their diet.[5]

  • Duration: 3 weeks.[5]

  • Procedures:

    • At the end of the treatment period, perform a Thyrotropin-Releasing Hormone (TRH) stimulation test.

    • Collect blood samples before and at multiple time points (e.g., 10 minutes) after TRH injection.[5]

    • Analyze serum for T4, T3, and TSH levels using appropriate immunoassays.

    • Harvest liver tissue to assess 5'-deiodinase activity.

  • Endpoints:

    • Basal and TRH-stimulated serum TSH concentrations.

    • Serum T4 and T3 levels.

    • Hepatic T4 to T3 conversion rate.

Quantitative Data on Pituitary-Thyroid Axis Disruption in Rats [5]

ParameterControl Group4.0% Erythrosine Group
Serum T4 Level-Significantly increased
Serum T3 Level-Significantly increased
TSH Response to TRH (10 min post-injection)-80% greater than controls
Hepatic 5'-deiodinase activity-Decreased

Signaling Pathway: Erythrosine's Effect on the Pituitary-Thyroid Axis

G TRH TRH TSH TSH TRH->TSH T4 T4 TSH->T4 Stimulates Production T3_thyroid T3 TSH->T3_thyroid Stimulates Production Deiodinase 5'-deiodinase T4->Deiodinase Substrate T3_peripheral T3 T3_peripheral->TSH Negative Feedback Deiodinase->T3_peripheral Erythrosine Erythrosine Erythrosine->Deiodinase Inhibits G start F0 Generation (5 weeks old) diet Dietary Erythrosine Administration (0%, 0.005%, 0.015%, 0.045%) start->diet mating Mating diet->mating gestation Gestation & Lactation mating->gestation f1 F1 Generation Weaning gestation->f1 neuro_dev Neurobehavioral Development Assessment (e.g., Surface Righting, Swimming Direction) f1->neuro_dev adult_f1 Adult F1 Offspring neuro_dev->adult_f1 motor_activity Exploratory Motor Activity Testing adult_f1->motor_activity data Data Analysis & Comparison motor_activity->data G Erythrosine Oral Erythrosine Administration Oxidative_Stress Increased Oxidative Stress (e.g., ↑ MDA, ↑ H2O2) Erythrosine->Oxidative_Stress Antioxidant_Dysfunction Altered Antioxidant Enzyme Activity (e.g., ↓ SOD, ↓ Catalase) Erythrosine->Antioxidant_Dysfunction DNA_Damage DNA Damage (Comet Assay) Oxidative_Stress->DNA_Damage Antioxidant_Dysfunction->Oxidative_Stress Histo_Changes Histopathological Changes (e.g., Inflammation, Degeneration) DNA_Damage->Histo_Changes Gastro_Toxicity Gastrointestinal Toxicity Histo_Changes->Gastro_Toxicity

References

Erythratine as a Chemotaxonomic Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythratine is a prominent member of the Erythrina alkaloids, a diverse group of tetracyclic spiroamine alkaloids almost exclusively found within the plant genus Erythrina (family Fabaceae). The unique structural characteristics and restricted distribution of these alkaloids, including erythratine, make them valuable chemotaxonomic markers for the genus. This document provides detailed application notes and experimental protocols for the use of erythratine in chemotaxonomic studies, from sample collection and preparation to analytical quantification and data interpretation.

Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach to traditional morphological and molecular methods. In the case of the Erythrina genus, the presence and relative abundance of specific alkaloids like erythratine can aid in species identification, phylogenetic analysis, and understanding the biochemical evolution within the genus.

Data Presentation

The quantitative distribution of erythratine and related alkaloids can vary significantly among different Erythrina species and even between different tissues of the same plant, with the highest concentrations typically found in the seeds. While comprehensive, directly comparable quantitative data for erythratine across a wide range of Erythrina species is not extensively documented in a single source, the following table summarizes available data on total alkaloid content in the seeds of selected species to provide a general context for expected concentrations.

Erythrina SpeciesTotal Alkaloid Content in Seeds (mg/g Dry Weight)Reference
Erythrina americana5.3[1]
Erythrina breviflora7.7[1]
Erythrina strictaLower than E. americana and E. breviflora[1]

Note: The data above represents total alkaloid content and not specifically erythratine. Further targeted quantitative analysis is required to determine the precise concentration of erythratine in these and other species.

Experimental Protocols

Protocol for Extraction and Isolation of Erythratine from Erythrina Seeds

This protocol outlines the steps for the efficient extraction and isolation of erythratine from Erythrina seeds, a common starting point for chemotaxonomic analysis.

Materials:

  • Dried seeds of Erythrina species

  • Grinder or mortar and pestle

  • Methanol (analytical grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (analytical grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Grind the dried Erythrina seeds into a fine powder using a grinder or mortar and pestle.

  • Extraction: a. Macerate the powdered seeds (e.g., 100 g) with methanol (500 mL) for 24 hours at room temperature with occasional stirring. b. Filter the extract through filter paper. c. Repeat the extraction process with the residue two more times with fresh methanol. d. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment: a. Dissolve the crude extract in 1 M HCl (200 mL). b. Wash the acidic solution with dichloromethane (3 x 100 mL) to remove neutral and acidic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NaOH. d. Extract the alkaline solution with dichloromethane (3 x 150 mL). e. Combine the dichloromethane extracts, which now contain the alkaloids.

  • Drying and Concentration: a. Dry the combined dichloromethane extract over anhydrous sodium sulfate. b. Filter the dried extract and concentrate it to dryness using a rotary evaporator to yield the total alkaloid fraction.

  • Isolation (Optional - for obtaining pure erythratine): a. The total alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure erythratine. The specific chromatographic conditions will need to be optimized based on the complexity of the alkaloid mixture.

Protocol for Quantitative Analysis of Erythratine by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a framework for the quantitative analysis of erythratine in the extracted alkaloid fraction using HPLC with a Diode Array Detector (DAD). This method allows for the determination of the concentration of erythratine, which is crucial for chemotaxonomic comparisons.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for separating complex alkaloid mixtures. An example of a mobile phase system is:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD detection at a wavelength where erythratine shows maximum absorbance (e.g., determined by UV scan, typically around 230 nm and 280 nm for Erythrina alkaloids).

Procedure:

  • Standard Preparation: Prepare a stock solution of pure erythratine standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the total alkaloid fraction in methanol to a known volume to obtain a sample solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: a. Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. b. Inject the sample solution. c. Identify the erythratine peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the pure standard.

  • Quantification: a. Determine the peak area of erythratine in the sample chromatogram. b. Calculate the concentration of erythratine in the sample solution using the calibration curve. c. Express the final concentration of erythratine as mg per gram of dry weight of the initial plant material.

Method Validation: For rigorous chemotaxonomic studies, the HPLC method should be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy[2].

Protocol for Analysis of Erythratine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Erythrina alkaloids. It provides both qualitative and quantitative information and can be particularly useful for identifying a wide range of alkaloids present in an extract.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for alkaloid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

Procedure:

  • Sample Preparation: The total alkaloid fraction obtained from the extraction protocol can be analyzed directly. Dissolve a small amount of the extract in a suitable solvent like methanol or dichloromethane. The solution should be sufficiently diluted to avoid column overloading.

  • Analysis: a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. b. The compounds will be separated based on their volatility and interaction with the stationary phase of the column.

  • Identification: a. Identify the erythratine peak in the total ion chromatogram (TIC). b. The identification is confirmed by comparing the mass spectrum of the peak with a reference mass spectrum of erythratine from a library (e.g., NIST, Wiley) or from the analysis of a pure standard. The fragmentation pattern of erythratine will be characteristic.

  • Semi-Quantitative Analysis: a. The relative abundance of erythratine compared to other alkaloids in the extract can be estimated by comparing their peak areas in the TIC. For more accurate quantification, a calibration curve with a pure erythratine standard should be prepared and analyzed under the same GC-MS conditions.

Visualizations

Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is believed to proceed from the amino acid tyrosine, through a series of intermediates including (S)-coclaurine and (S)-norreticuline, to the key intermediate erysodienone, which is then further modified to produce erythratine and other related alkaloids.

Erythrina_Alkaloid_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde S_Coclaurine (S)-Coclaurine Dopamine->S_Coclaurine p_Hydroxyphenylacetaldehyde->S_Coclaurine S_Norreticuline (S)-Norreticuline S_Coclaurine->S_Norreticuline Methylation Erysodienone Erysodienone (Key Intermediate) S_Norreticuline->Erysodienone Oxidative Coupling & Rearrangement Erythratine Erythratine & other Erythrina Alkaloids Erysodienone->Erythratine Further Modifications (e.g., reduction, methylation)

Caption: Proposed biosynthetic pathway of Erythrina alkaloids.

Experimental Workflow for Chemotaxonomic Analysis

The overall workflow for using erythratine as a chemotaxonomic marker involves several key steps, from sample collection to data analysis and interpretation.

Chemotaxonomy_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Collection Plant Material Collection (e.g., Erythrina seeds) Drying Drying and Grinding Collection->Drying Extraction Extraction of Alkaloids Drying->Extraction HPLC HPLC-DAD Analysis (Quantification) Extraction->HPLC GCMS GC-MS Analysis (Identification & Profiling) Extraction->GCMS Isolation Isolation of Erythratine Extraction->Isolation Optional Quantification Quantification of Erythratine HPLC->Quantification Comparison Comparison of Alkaloid Profiles GCMS->Comparison Isolation->HPLC Phylogenetic Phylogenetic Analysis Quantification->Phylogenetic Comparison->Phylogenetic

References

Application of Erythratine in Ethnobotanical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythratine, a spiroalkaloid belonging to the Erythrina alkaloids, is a significant bioactive compound found in various species of the Erythrina genus. Plants of this genus, commonly known as "coral trees," have a long history of use in traditional medicine across Africa, Asia, and the Americas for treating a variety of ailments, including inflammation, pain, and infections.[1][2][3][4] Ethnobotanical research into Erythrina species has paved the way for scientific investigation into their constituent compounds, with erythratine emerging as a molecule of interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the use of erythratine in ethnobotanical and ethnopharmacological research, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties.

Ethnobotanical Context

Traditional preparations of Erythrina species, often in the form of decoctions or infusions of the bark and leaves, are commonly used to alleviate inflammatory conditions.[1][2][5] Scientific studies have begun to validate these traditional uses, demonstrating the anti-inflammatory and analgesic properties of extracts from various Erythrina species.[1][3] This ethnobotanical background provides a strong rationale for the investigation of isolated compounds like erythratine as potential therapeutic agents.

Data Presentation: Bioactivity of Erythrina Extracts and Related Compounds

While specific quantitative data for erythratine is limited in publicly available literature, the following tables summarize the bioactivity of crude extracts from various Erythrina species and some related compounds, providing a basis for the expected potency of erythratine.

Table 1: Anti-Inflammatory and Antioxidant Activity of Erythrina Species and Related Compounds

Species/CompoundAssayTarget/RadicalIC50 Value (µg/mL)Reference
Erythrina variegata (Ethanolic bark extract)COX-2 InhibitionProstaglandin E2 production9.27 ± 0.72[2][6]
Erythrina variegata (Ethanolic bark extract)Nitric Oxide ScavengingLipopolysaccharide-induced NO47.1 ± 0.21[2][6]
Erythrina variegata (Ethanolic extract)Heat-induced albumin denaturationProtein denaturation46.42[3]
Erythrina variegata (Ethanolic extract)Heat-induced hemolysisRed blood cell membrane stabilization43.51[3]
Erythrina sp.DPPH Radical ScavengingDPPH radical291.1[1][7]
Erythrina sp.ABTS Radical ScavengingABTS radical44.86[1][7]
Isonicotinate Compound 5 (Reference ROS inhibitor)ROS InhibitionReactive Oxygen Species1.42 ± 0.1[8]
Ibuprofen (Standard Drug)ROS InhibitionReactive Oxygen Species11.2 ± 1.9[8]

Table 2: Antimicrobial Activity of Erythrina Species and Related Compounds

Species/CompoundMicroorganismMIC Value (µg/mL)Reference
Erythrina caffra (Methanol bark extract)Staphylococcus aureus0.313[9]
Erythrina abyssinica (Methanol bark extract)Staphylococcus aureus23[9]
Erythrina sigmoidea (Neo-bavaisoflavone)Escherichia coli8 - 32[9]
Erythrina indica (Ethanol leaf extract)Candida albicans62.5[9]
Chelerythrine (Reference alkaloid)Candida albicans4[10]
Chelerythrine (Reference alkaloid)Staphylococcus aureus2[10]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the ethnobotanical and pharmacological investigation of erythratine.

Protocol 1: Isolation of Erythratine from Erythrina Species

This protocol describes a general method for the extraction and isolation of erythratine and other alkaloids from the plant material.

1. Plant Material Collection and Preparation:

  • Collect the desired plant part (e.g., stem bark, leaves) of the Erythrina species.

  • Air-dry the plant material in the shade and grind it into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material in methanol (or ethanol) at room temperature for 72 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 10% acetic acid.

  • Wash the acidic solution with n-hexane to remove non-polar compounds.

  • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

  • Extract the alkaloids with dichloromethane or chloroform.

  • Concentrate the organic layer to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest (erythratine).

  • Further purify the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to obtain pure erythratine.[11][12]

Protocol 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol assesses the potential of erythratine to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells (2 x 10^6 cells/well) in a 96-well plate and incubate for 1 hour.[13]

  • Treat the cells with various concentrations of erythratine (e.g., 1, 10, 50, 100 µg/mL) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13][14][15]

3. Nitric Oxide Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well plate and pre-treat with various non-toxic concentrations of erythratine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of erythratine.

1. Preparation of Solutions:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of erythratine in methanol. Ascorbic acid is used as a positive control.

2. Assay Procedure:

  • Add 100 µL of different concentrations of erythratine or ascorbic acid to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.[16]

3. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[16][17][18][19]

Protocol 4: Antimicrobial Activity - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of erythratine against various microorganisms.[20]

1. Preparation of Inoculum:

  • Grow the test bacteria or fungi in a suitable broth medium overnight.

  • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.

2. Assay Procedure:

  • Prepare a serial two-fold dilution of erythratine in the appropriate broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no erythratine) and a negative control (broth medium only).

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of erythratine that completely inhibits the visible growth of the microorganism.[21][22] Growth can be assessed visually or by measuring the absorbance at 600 nm. A viability indicator like resazurin can also be used.[23]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory mechanism of erythraline, a closely related alkaloid to erythratine, on the Toll-like receptor (TLR) signaling pathway, which is a key pathway in the inflammatory response.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Phosphorylates MAPKs MAPKs TAK1->MAPKs Phosphorylates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Erythraline Erythraline/Erythratine Erythraline->TAK1 Inhibits Kinase Activity Inflammatory_Genes Inflammatory Gene Expression NFkappaB_nuc->Inflammatory_Genes Induces

Caption: Proposed mechanism of Erythratine's anti-inflammatory action via inhibition of the TAK1 kinase in the TLR4 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the ethnobotanical research and pharmacological evaluation of erythratine from Erythrina species.

Ethnobotanical_Workflow cluster_Ethnobotany Ethnobotanical Research cluster_Phytochemistry Phytochemical Analysis cluster_Pharmacology Pharmacological Evaluation A Ethnobotanical Survey & Plant Collection B Plant Identification & Voucher Specimen Preparation A->B C Extraction of Plant Material B->C D Isolation of Erythratine (Column Chromatography, HPLC) C->D E Structure Elucidation (NMR, MS) D->E F In vitro Bioassays D->F G Anti-inflammatory Assays (e.g., NO Inhibition) F->G H Antioxidant Assays (e.g., DPPH) F->H I Antimicrobial Assays (e.g., MIC Determination) F->I J Cytotoxicity Assays (e.g., MTT) F->J K Mechanism of Action Studies (e.g., Western Blot) G->K J->G

Caption: A logical workflow for the ethnobotanical investigation and pharmacological screening of Erythratine.

Conclusion

Erythratine, as a key bioactive constituent of medicinally important Erythrina species, holds considerable promise for further investigation in drug discovery and development. The protocols and data presented here provide a framework for researchers to explore the anti-inflammatory, antioxidant, and antimicrobial potential of this compound. Further studies are warranted to establish a more comprehensive quantitative profile of erythratine's bioactivities and to elucidate its mechanisms of action in greater detail.

References

Troubleshooting & Optimization

Erythrosine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Erythrosine , also known as Erythratine , FD&C Red No. 3, or E127, is a widely used synthetic cherry-pink food colorant.[1][2][3] Its application spans the food, pharmaceutical, and cosmetic industries.[1][4] However, the stability of Erythrosine in aqueous solutions is a critical concern for researchers and product developers, as its degradation can lead to color loss and the formation of unwanted byproducts.[5] This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of Erythrosine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Erythrosine in a solution?

A1: The stability of Erythrosine is influenced by several environmental and chemical factors. The most significant are:

  • Light: Erythrosine is highly susceptible to degradation upon exposure to light, a process known as photobleaching or photodegradation.[2][5][6] This degradation is accelerated in the presence of oxygen.[7][8][9]

  • pH: The pH of the solution is a critical factor. Erythrosine is generally stable in neutral to alkaline conditions but will precipitate out of solution at a pH below 4.0.[6]

  • Temperature: While Erythrosine has good thermal stability in many applications, high temperatures can accelerate degradation, especially in combination with other unfavorable conditions like extreme pH.[4][6] However, significant thermal degradation, marked by the release of free iodide, typically occurs only at temperatures above 200°C.[4]

  • Oxidizing and Reducing Agents: The presence of oxidizing agents, such as dissolved oxygen, can promote photodegradation.[8][9] Ascorbic acid (Vitamin C) can also cause fading, particularly in beverage applications.[6]

Q2: What happens when Erythrosine degrades?

A2: Degradation of Erythrosine primarily results in the loss of its characteristic cherry-pink color (fading or bleaching).[5][7] This occurs because the chromophore, the part of the molecule responsible for its color, is chemically altered. Under acidic conditions (pH < 4.0), the degradation manifests as precipitation, where the dye comes out of solution as a solid.[6]

Q3: How can I minimize Erythrosine degradation in my experiments?

A3: To enhance stability, consider the following precautions:

  • Protect from Light: Prepare and store Erythrosine solutions in amber-colored glassware or containers wrapped in aluminum foil to block light.[6] Minimize exposure to ambient and UV light during experiments.

  • Control pH: Maintain the solution pH between 4.0 and 8.0 to prevent precipitation and degradation.[6] Use appropriate buffer systems to stabilize the pH.

  • Manage Temperature: Store stock solutions at recommended temperatures (e.g., refrigerated) and avoid prolonged exposure to high temperatures during processing unless unavoidable.[10]

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to avoid issues with long-term stability.

  • Deoxygenate Solutions: If working with highly sensitive applications, sparging the solvent with an inert gas like nitrogen or argon can remove dissolved oxygen and slow down photodegradation.[9]

Troubleshooting Guide

This section addresses common problems encountered when working with Erythrosine solutions.

Problem: My Erythrosine solution is rapidly losing its color.
Possible CauseRecommended Solution
Photodegradation Your solution is likely being exposed to too much light.[5][8] Immediately transfer the solution to a light-protected container (amber vial, foil-wrapped flask). Conduct future experiments under subdued lighting conditions.
Presence of Oxidizing/Reducing Agents The solution may contain components like ascorbic acid or dissolved oxygen that accelerate fading.[6][9] If possible, remove these agents. Consider using deoxygenated water to prepare solutions.
Incorrect pH Although precipitation is the primary issue at low pH, extreme pH values can also catalyze degradation reactions. Verify the pH of your solution and adjust it to the neutral range (pH 6-8) if your protocol allows.
Problem: A solid precipitate has formed in my Erythrosine solution.
Possible CauseRecommended Solution
Low pH This is the most common cause of Erythrosine precipitation. The dye becomes insoluble at a pH below 4.0.[6] Measure the pH of your solution. Adjust the pH to above 4.0 using a suitable base (e.g., dilute NaOH) to redissolve the precipitate. Use a buffer to maintain the desired pH.
Supersaturation If the solution was prepared at a concentration exceeding Erythrosine's solubility limit in the given solvent and temperature, it may precipitate over time.[11] Ensure your concentration is below the saturation point. Gentle heating may temporarily increase solubility, but the material may precipitate again upon cooling.
Interaction with Other Components Cations or other molecules in your formulation could be forming an insoluble complex with the Erythrosine dye.[12] Review all components in your solution for potential incompatibilities.

Quantitative Data Summary

The rate of Erythrosine degradation is highly dependent on experimental conditions. The table below summarizes the stability of Erythrosine under different stressors.

ParameterConditionObservationReference
pH Stability pH < 4.0Precipitation occurs.[6]
pH 4.0 - 8.0Stable.[6]
Light Stability Exposed to lightProne to rapid fading, especially in the presence of oxygen. Follows first-order kinetics.[7][8][5][6]
Thermal Stability Up to 200°CGenerally good heat stability.[4][6]
Above 200°CDegradation occurs with the release of free iodide.[4]

Experimental Protocols

Protocol: Assessing the Photostability of an Erythrosine Solution

This protocol outlines a standard procedure to quantify the degradation of Erythrosine when exposed to light using UV-Visible spectrophotometry.

1. Materials and Reagents:

  • Erythrosine powder

  • Volumetric flasks (Class A, amber-colored recommended)

  • Pipettes and tips

  • Cuvettes (quartz or glass)

  • UV-Visible Spectrophotometer

  • pH meter

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • A controlled light source (e.g., photostability chamber or a specific lamp with known output)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh Erythrosine powder and dissolve it in the pH 7.0 buffer to prepare a concentrated stock solution (e.g., 100 µM). Keep this solution protected from light at all times.

  • Working Solution: Dilute the stock solution with the same buffer to a concentration that gives an absorbance maximum (λ_max ≈ 526-530 nm) between 1.0 and 1.5 AU.[2][13]

3. Experimental Workflow:

  • Initial Measurement (T=0): Take an aliquot of the working solution, place it in a cuvette, and measure its full UV-Vis spectrum (e.g., 300-700 nm) to determine the initial absorbance at λ_max. This is your baseline reading.

  • Light Exposure: Place the working solution in a transparent container under the controlled light source.

  • Time-Point Measurements: At regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution, place it in a cuvette, and measure its absorbance at λ_max.

  • Control Sample: Keep a control sample of the same working solution completely protected from light for the duration of the experiment. Measure its absorbance at the final time point to ensure no significant degradation occurred without light exposure.

4. Data Analysis:

  • Calculate the percentage of Erythrosine remaining at each time point using the formula: (% Remaining) = (Abs_t / Abs_0) * 100, where Abs_t is the absorbance at time t and Abs_0 is the initial absorbance.

  • Plot the natural logarithm of the concentration (or absorbance) versus time. If the degradation follows first-order kinetics, the plot will be linear.[9] The slope of this line is the negative of the degradation rate constant (k).

Visualizations

Troubleshooting Flowchart for Erythrosine Instability

Troubleshooting_Flowchart start Instability Observed (Fading/Precipitation) q_precipitate Is there a solid precipitate? start->q_precipitate check_ph Measure Solution pH q_precipitate->check_ph Yes q_light Is the solution exposed to light? q_precipitate->q_light No (Fading) is_ph_low Is pH < 4.0? check_ph->is_ph_low adjust_ph Solution: Adjust pH to > 4.0 with buffer and protect from light. is_ph_low->adjust_ph Yes check_conc Check for supersaturation or incompatible components. is_ph_low->check_conc No protect_light Solution: Protect from light using amber vials or foil. q_light->protect_light Yes check_reagents Check for oxidizing agents (e.g., O2, ascorbic acid). q_light->check_reagents No use_fresh Consider preparing fresh, deoxygenated solutions. check_reagents->use_fresh

Caption: A flowchart to diagnose and resolve common stability issues with Erythrosine solutions.

Key Factors Leading to Erythrosine Degradation

Degradation_Factors Erythrosine Erythrosine in Solution Light Light Exposure (UV and Visible) Erythrosine->Light Oxygen Dissolved Oxygen Erythrosine->Oxygen Low_pH Low pH (< 4.0) Erythrosine->Low_pH High_Temp High Temperature (>200°C) Erythrosine->High_Temp Degradation Photodegradation (Color Fading) Light->Degradation Oxygen->Degradation Precipitation Precipitation (Solid Formation) Low_pH->Precipitation Thermal_Decomp Thermal Decomposition High_Temp->Thermal_Decomp

Caption: Major environmental factors and their resulting impact on Erythrosine stability in solution.

Workflow for Erythrosine Photostability Assay

Experimental_Workflow prep 1. Prepare Buffered Erythrosine Solution measure0 2. Measure Initial Absorbance (T=0) at λmax prep->measure0 expose 3. Expose Solution to Controlled Light Source measure0->expose measure_t 4. Measure Absorbance at Timed Intervals (T=t) expose->measure_t control Run Parallel Control Sample in Darkness expose->control measure_t->expose continue exposure analyze 5. Calculate % Degradation and Rate Constant (k) measure_t->analyze

Caption: A step-by-step workflow for conducting a photostability experiment on Erythrosine.

References

Technical Support Center: Overcoming Poor Solubility of Erythratine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Erythratine.

Frequently Asked Questions (FAQs)

Q1: What is Erythratine and why is its solubility a concern?

A1: Erythratine is a tetracyclic spiroamine alkaloid belonging to the Erythrina genus.[1][2][3] Like many alkaloids, it is a bioactive compound with potential pharmacological applications.[3][4] However, its poor aqueous solubility can be a significant hurdle in experimental studies and for its development as a therapeutic agent, as it can lead to low bioavailability and inconsistent results. While experimental data is limited, the predicted water solubility of Erythratine is approximately 1.94 mg/mL.

Q2: What are the general approaches to improve the solubility of a poorly soluble compound like Erythratine?

A2: Broadly, the strategies can be categorized into physical and chemical modifications.

  • Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension), creating amorphous solid dispersions, and forming inclusion complexes.

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound, such as adjusting the pH to form a more soluble salt or using co-solvents to increase the solubilizing capacity of the solvent system.

Q3: How does pH affect the solubility of Erythratine?

A3: Erythratine is an alkaloid with a predicted basic pKa of 8.55. This means it is a weak base. In acidic solutions (pH < pKa), Erythratine will become protonated, forming a salt which is generally much more soluble in water than the free base form. Therefore, adjusting the pH of the aqueous medium to be acidic is a primary strategy to enhance its solubility.

Q4: What are co-solvents and how can they help solubilize Erythratine?

A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). They work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving less polar compounds like Erythratine.

Q5: Is there a risk of the compound precipitating out of a co-solvent system?

A5: Yes, a common issue with co-solvent systems is that the compound may precipitate upon dilution with an aqueous medium (e.g., buffer, cell culture media). This is a critical consideration for in vitro and in vivo experiments. It is essential to determine the optimal co-solvent concentration and to perform dilutions carefully, often with vigorous mixing.

Troubleshooting Guide

Issue 1: Erythratine powder is not dissolving in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
pH of the buffer is neutral or basic. Erythratine is a weak base and is more soluble at acidic pH.Adjust the pH of your buffer to a value at least 2 units below the pKa of Erythratine (~pH 6.5 or lower). Start with a small amount of diluted acid (e.g., 0.1 M HCl) and monitor the pH.
Insufficient solvent volume. The concentration of Erythratine may be above its saturation solubility in the chosen buffer.Increase the volume of the buffer to lower the final concentration of Erythratine.
Low temperature. Solubility is often temperature-dependent.Gently warm the solution while stirring. Be cautious not to degrade the compound with excessive heat.
Issue 2: Erythratine precipitates when my stock solution (in organic solvent) is added to an aqueous medium.
Possible Cause Troubleshooting Step Expected Outcome
High concentration of the organic stock solution. The final concentration of the organic solvent in the aqueous medium may not be sufficient to keep Erythratine dissolved.Use a more diluted stock solution or a higher final concentration of the organic solvent in the aqueous medium (if experimentally permissible).
Rapid addition of the stock solution. Localized high concentrations of Erythratine can lead to immediate precipitation.Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Incompatible solvent system. The chosen organic solvent may not be fully miscible with the aqueous medium at the final concentration.Consider using a different, more water-miscible organic solvent for your stock solution (e.g., DMSO, ethanol, or PEG 400).

Quantitative Data on Erythratine Solubility

Solvent/System Predicted/Expected Solubility (mg/mL) Notes
Water (pH 7.0)~1.94Predicted value.
Acidic Buffer (pH 4.0)> 10The formation of a soluble salt significantly increases solubility.
20% Ethanol in Water5 - 10Co-solvency effect. The exact value needs experimental determination.
10% DMSO in Water5 - 15DMSO is a powerful solvent for many organic molecules.
20% PEG 400 in Water8 - 20PEG 400 is a commonly used co-solvent and solubilizer.
Solid Dispersion (e.g., with PVP K30)Varies (significantly enhanced dissolution rate)The amorphous form in the dispersion has higher apparent solubility.
Cyclodextrin Complexation (e.g., with HP-β-CD)10 - 50Formation of an inclusion complex increases aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range).

  • Sample Preparation: Weigh a precise amount of Erythratine powder.

  • Solubilization: Add a fixed volume of each buffer to a separate vial containing the Erythratine powder to create a supersaturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved Erythratine using a validated analytical method such as HPLC-UV.

pH_Adjustment_Workflow A Prepare Buffers (pH 2-8) B Add Erythratine Powder A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Analyze Supernatant (HPLC-UV) D->E

Workflow for pH-dependent solubility determination.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (e.g., PEG 6000).

  • Dissolution: Dissolve both Erythratine and the polymer in a common volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution rate compared to the pure drug.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization dissolve Dissolve Erythratine & Polymer in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize into Powder dry->pulverize xrd_dsc Confirm Amorphous State (XRD/DSC) pulverize->xrd_dsc dissolution Measure Dissolution Rate pulverize->dissolution

Workflow for solid dispersion preparation and characterization.
Protocol 3: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare aqueous solutions of increasing concentrations of HP-β-CD.

    • Add an excess amount of Erythratine to each solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Filter the samples and analyze the concentration of dissolved Erythratine.

    • Plot the concentration of Erythratine against the concentration of HP-β-CD to determine the type of complex formed and the stability constant.

  • Preparation of the Complex (Kneading Method):

    • Prepare a 1:1 molar ratio of Erythratine and HP-β-CD.

    • Place the mixture in a mortar and add a small amount of a water-ethanol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR, and evaluate the enhancement in solubility and dissolution rate.

Cyclodextrin_Complexation_Logic start Poorly Soluble Erythratine process Complexation with HP-β-Cyclodextrin start->process result Soluble Erythratine-Cyclodextrin Complex process->result mechanism Hydrophobic Erythratine moiety enters the hydrophobic cavity of the cyclodextrin process->mechanism

Logical relationship in cyclodextrin complexation.

References

Technical Support Center: Optimizing Erythratine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythratine (also known as FD&C Red No. 3) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for Erythratine in rodent studies?

A good starting point for dose-ranging studies can be derived from the established Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Levels (NOAELs) from long-term studies. The ADI for Erythratine is 0-0.1 mg/kg body weight.[1][2] In long-term toxicity studies in rats, the NOAEL was established at 251 mg/kg/day for males and 641 mg/kg/day for females.[3] For neurobehavioral studies in mice, a NOAEL of 22.35 mg/kg bw/day for males and 27.86 mg/kg bw/d for females has been reported. Therefore, a pilot study could include doses ranging from the ADI up to the lower end of the NOAEL values, depending on the research question.

Q2: What is the best vehicle for administering Erythratine orally?

Erythratine is soluble in water.[4] Therefore, sterile, purified water is the most common and recommended vehicle for oral gavage studies. It is also soluble in ethanol, DMSO, and dimethyl formamide, but aqueous solutions are preferred to avoid potential confounding effects of the organic solvents.

Q3: How should I prepare an Erythratine solution for oral gavage?

To prepare an Erythratine solution, weigh the desired amount of Erythratine powder and dissolve it in the appropriate volume of sterile water.[4] It is recommended to prepare the solution fresh on the day of the experiment. If the solution needs to be stored, it should be protected from light and refrigerated. Based on stability experiments at ambient temperature, Erythrosine has a shelf-life of 6 years in solid form.[5] However, the stability of prepared solutions for in vivo studies should be validated if stored for extended periods.

Q4: What is the acute oral toxicity of Erythratine in common laboratory animals?

The acute oral toxicity of Erythratine is considered to be low.[1] The oral LD50 (the dose that is lethal to 50% of the test animals) has been determined for several species.

Data Presentation

Table 1: Acute Oral Toxicity of Erythratine (LD50)

Animal SpeciesLD50 (mg/kg body weight)Reference
Rat1840 - 2891[1][6][7]
Mouse2558[6][8]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) of Erythratine

SpeciesStudy TypeNOAELReference
Rat (male)Long-term toxicity/carcinogenicity251 mg/kg/day[3]
Rat (female)Long-term toxicity/carcinogenicity641 mg/kg/day[3]
Mouse (male)Reproductive and neurobehavioral toxicity22.35 mg/kg/day
Mouse (female)Reproductive and neurobehavioral toxicity27.86 mg/kg/day
RatPerturbation of thyroid function (60-day study)30 mg/kg/day[9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Reduced motor activity or lethargy in animals after dosing. High doses of Erythratine can cause central nervous system depression.[6]- Review your current dosage. Consider performing a dose-response study to find the optimal dose that does not cause significant behavioral changes. - Ensure accurate dose calculation and administration.
Changes in animal body weight or food consumption. In long-term studies, high doses of Erythratine have been associated with decreased body weight in female rats and increased food consumption in all treated groups.[3]- Monitor body weight and food intake regularly. - If significant changes are observed, consider adjusting the dose or the duration of the study.
Signs of gastrointestinal distress (e.g., diarrhea). High doses of Erythratine may cause gastrointestinal irritation.- Lower the concentration of the Erythratine solution while maintaining the target dose by increasing the volume (within acceptable limits for oral gavage). - Ensure the gavage technique is performed correctly to avoid mechanical injury.
Precipitation of Erythratine in the dosing solution. Erythratine is insoluble in acidic conditions (pH < 4.5).[10]- Ensure the vehicle (water) has a neutral pH. - Prepare the solution fresh before each use. If the solution appears cloudy or contains precipitate, do not use it.
Inconsistent or unexpected experimental results. - Inaccurate dosing due to improper solution preparation or administration technique. - Degradation of Erythratine in the solution.- Verify the concentration of your dosing solution. - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Prepare fresh solutions for each experiment and protect them from light.

Experimental Protocols

Protocol for Preparation of Erythratine Solution for Oral Gavage in Rodents

Materials:

  • Erythratine (FD&C Red No. 3) powder

  • Sterile, purified water (vehicle)

  • Calibrated analytical balance

  • Volumetric flasks

  • Stir plate and stir bar

  • Sterile amber-colored storage bottles (if temporary storage is needed)

Procedure:

  • Calculate the required amount of Erythratine: Based on the desired dose (mg/kg) and the average body weight of the animals, calculate the total amount of Erythratine needed.

  • Weigh the Erythratine powder: Accurately weigh the calculated amount of Erythratine using a calibrated analytical balance.

  • Dissolve in water: Transfer the weighed Erythratine powder to a volumetric flask. Add a portion of the sterile water and mix using a stir plate until the powder is completely dissolved.[4]

  • Adjust to final volume: Once dissolved, add sterile water to the volumetric flask to reach the final desired volume and mix thoroughly.

  • Storage: It is highly recommended to use the solution immediately after preparation. If short-term storage is necessary, transfer the solution to a sterile, amber-colored bottle to protect it from light and store it at 4°C. Visually inspect the solution for any precipitation before use.

Protocol for Oral Gavage Administration in Mice

Materials:

  • Prepared Erythratine solution

  • Appropriately sized gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (1 mL or appropriate size for the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the Gavage Needle Length: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.

  • Fill the Syringe: Draw the calculated volume of the Erythratine solution into the syringe.

  • Attach the Gavage Needle: Securely attach the gavage needle to the syringe.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle.

  • Administer the Dose: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the solution.

  • Withdraw the Needle: Gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

Mandatory Visualization

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Range Finding Study cluster_1 Phase 2: Repeated Dose Toxicity Study cluster_2 Phase 3: Efficacy Study A Determine Starting Dose Range (Based on ADI and NOAEL data) B Administer Single Doses to Small Groups of Animals A->B Pilot Study Design C Observe for Acute Toxicity (e.g., mortality, clinical signs) B->C Data Collection D Select Dose Range for Further Studies C->D Data Analysis E Select 3-4 Doses (Including a control group) D->E Inform Dose Selection F Administer Doses Daily (e.g., for 14 or 28 days) E->F Study Protocol G Monitor for Adverse Effects (e.g., body weight, organ function) F->G In-life Observations H Determine No-Observed-Adverse-Effect-Level (NOAEL) G->H Toxicological Endpoint Analysis I Select Doses Below NOAEL H->I Inform Dose Selection J Administer Doses in Disease Model I->J Experimental Design K Measure Efficacy Endpoints J->K Data Collection L Determine Optimal Efficacious Dose K->L Statistical Analysis M Optimized Dose for Pivotal In Vivo Studies L->M Final Optimized Dose

Caption: Workflow for In Vivo Dose Optimization.

TroubleshootingWorkflow Start Unexpected Result in In Vivo Study Dose Is the dose appropriate? (Review literature, toxicity data) Start->Dose Solution Is the dosing solution correct? (Concentration, vehicle, stability) Dose->Solution No AdjustDose Adjust Dose Dose->AdjustDose Yes Technique Is the administration technique correct? Solution->Technique No RemakeSolution Prepare Fresh Solution Solution->RemakeSolution Yes Animal Are there animal-specific factors? (Strain, sex, health status) Technique->Animal No RefineTechnique Review and Refine Gavage Technique Technique->RefineTechnique Yes ConsultVet Consult with Veterinarian Animal->ConsultVet Yes End Re-run Experiment Animal->End No AdjustDose->End RemakeSolution->End RefineTechnique->End ConsultVet->End

Caption: Troubleshooting Logic for In Vivo Studies.

References

How to prevent Erythratine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Erythratine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Troubleshooting Guide: Erythratine Degradation

Unexpected degradation of Erythratine can compromise experimental results. This guide helps you identify and resolve potential causes of instability.

Observed Problem Potential Cause Recommended Action
Discoloration or Fading of Erythratine Powder 1. Light Exposure: Erythratine is susceptible to photobleaching, especially in the presence of oxygen.[1][2]- Store the powder in an amber or opaque container. - Minimize exposure to ambient and direct light during handling.
2. High Humidity: The powder may be hygroscopic, and moisture can accelerate degradation.- Store in a tightly sealed container with a desiccant. - Avoid storage in humid environments.
3. Elevated Temperature: Heat can increase the rate of chemical degradation.- Store at the recommended temperature, typically in a cool place.[3][4]
Loss of Color or Potency in Erythratine Solutions 1. Photodegradation: Aqueous solutions of Erythratine are highly sensitive to light, leading to rapid bleaching.[1][2] The quantum yield of photobleaching can double with a temperature increase from 20°C to 50°C.[1]- Prepare solutions fresh whenever possible. - If storage is necessary, use amber or foil-wrapped containers and store in the dark.
2. Incompatible pH: The stability of similar dyes can be pH-dependent.- Maintain the pH of the solution within a stable range, if known for your application. For some related compounds, a neutral to slightly alkaline pH is more stable.
3. Presence of Oxidizing Agents: Erythratine is incompatible with strong oxidizers, which can cause rapid degradation.[3][5]- Ensure solvents and other reagents are free from oxidizing impurities. - Avoid contact with materials that can leach oxidizing agents.
4. Microbial Contamination: In non-sterile aqueous solutions, microbial growth can lead to degradation.- Use sterile solvents and containers for solution preparation. - Consider filtration through a 0.22 µm filter for longer-term storage.
Inconsistent Experimental Results Using Erythratine 1. Inconsistent Storage Conditions: Variability in light, temperature, and humidity exposure between batches can lead to different levels of degradation.- Standardize storage protocols for all Erythratine stocks. - Regularly check the appearance of the stock material.
2. Age of Stock: Older batches may have undergone more degradation over time.- Implement a "first-in, first-out" inventory system. - Periodically re-qualify older stocks to ensure they meet specifications.

Logical Workflow for Troubleshooting Erythratine Degradation

The following diagram outlines a systematic approach to identifying the cause of Erythratine degradation.

G start Degradation Observed check_form Is the Erythratine in solid or solution form? start->check_form solid_path Solid check_form->solid_path Solid solution_path Solution check_form->solution_path Solution check_light_solid Check for light exposure solid_path->check_light_solid check_light_solution Check for light exposure solution_path->check_light_solution check_humidity Check for humidity/moisture check_light_solid->check_humidity No action_light_solid Store in opaque, sealed container check_light_solid->action_light_solid Yes check_temp_solid Check for high temperature check_humidity->check_temp_solid No action_humidity Store with desiccant in a dry place check_humidity->action_humidity Yes action_temp_solid Store in a cool environment check_temp_solid->action_temp_solid Yes check_oxidizers Check for oxidizing agents check_light_solution->check_oxidizers No action_light_solution Store in amber/wrapped container in the dark check_light_solution->action_light_solution Yes check_ph Check solution pH check_oxidizers->check_ph No action_oxidizers Use high-purity solvents; avoid incompatible materials check_oxidizers->action_oxidizers Yes action_ph Adjust pH to a stable range if necessary check_ph->action_ph Yes

Troubleshooting workflow for Erythratine degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Erythratine to degrade?

A1: The main factors are exposure to light (photodegradation), high temperatures, moisture, and contact with strong oxidizing agents.[1][2][3][5] In aqueous solutions, light and the presence of oxygen are particularly detrimental, causing rapid bleaching of the dye.[1][2]

Q2: What are the ideal storage conditions for solid Erythratine powder?

A2: Solid Erythratine should be stored in a tightly closed, opaque container in a cool, dry, and dark place to protect it from light, humidity, and high temperatures.[3][4] Storing with a desiccant can help manage moisture.

Q3: How should I store Erythratine solutions?

A3: It is best to prepare Erythratine solutions fresh for each experiment. If you must store them, they should be in amber glass or foil-wrapped containers, protected from light, and refrigerated. For longer-term stability, consider using sterile, deoxygenated solvents.

Q4: Can Erythratine degrade even when stored in the dark?

A4: Yes, while light is a major factor, degradation can still occur due to other factors like high temperature, humidity (for solids), or chemical reactions with impurities or incompatible substances in a solution.[3][5]

Q5: What are the common degradation products of Erythratine?

A5: Under forced degradation conditions like photocatalysis, degradation products can include compounds like phthalic acid.[6] However, under typical storage conditions, degradation primarily results in the loss of color due to the breakdown of the chromophore, and the specific byproducts may be complex and varied.

Quantitative Data on Erythratine Stability

The stability of Erythratine is highly dependent on environmental conditions. The following table summarizes the known effects of these factors.

Parameter Condition Observed Effect Reference
Temperature Increase from 20°C to 50°C in aqueous solutionThe quantum yield of photobleaching doubles, indicating a significantly faster rate of light-induced degradation.[1]
Light Exposure Visible light illumination of aqueous solutionRapid, oxygen-sensitive bleaching occurs. The reaction follows first-order kinetics in dilute solutions.[1][2]
Oxygen Presence of dissolved oxygen in aqueous solutionSignificantly accelerates the rate of photobleaching. Degradation is much slower in deoxygenated solutions.[1][2]
Chemicals Strong oxidizing agentsIncompatible; can lead to rapid chemical degradation.[3][5]
pH Acidic medium (in the presence of an oxidant)The rate of oxidative degradation can be dependent on pH.[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Erythratine

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify Erythratine and separate it from its degradation products, allowing for an accurate assessment of its stability.

1. Objective: To determine the concentration of Erythratine and monitor the formation of degradation products over time under various storage conditions.

2. Materials and Equipment:

  • Erythratine reference standard

  • HPLC system with a Photodiode Array (PDA) or UV-Vis detector

  • HPLC column: Newcrom BH, 100 x 2.1 mm, 5 µm (or equivalent mixed-mode column)[8]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (HClO4)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Chromatographic Conditions: [8]

  • Mobile Phase: A mixture of methanol and water with a perchloric acid buffer. The exact ratio should be optimized for your system to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25°C)

  • Detection Wavelength: 240 nm or 498 nm[8]

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Erythratine reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-25 µg/mL).

  • Sample Preparation:

    • For solid Erythratine, accurately weigh a known amount, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

    • For Erythratine solutions, dilute an aliquot with the mobile phase to the appropriate concentration.

  • Analysis:

    • Inject the standards to establish the calibration curve.

    • Inject the prepared samples.

    • Integrate the peak area for Erythratine and any degradation products. The retention time for Erythratine should be consistent with the standard.

  • Calculation:

    • Calculate the concentration of Erythratine in the samples using the calibration curve.

    • Monitor for any new peaks that appear or increase in area over time, which would indicate degradation products.

Workflow for a Forced Degradation Study

This diagram illustrates the workflow for conducting a forced degradation study to understand the stability profile of Erythratine.

G start Prepare Erythratine Solution stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Acid/Base Hydrolysis stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal Stress (Heat) stress_conditions->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Data: - Quantify Erythratine loss - Identify degradation products - Determine degradation pathways analysis->evaluation

Workflow for a forced degradation study of Erythratine.

References

Technical Support Center: Large-Scale Synthesis of Erythratine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Erythratine and related Erythrina alkaloids. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the large-scale synthesis of Erythratine?

A1: The large-scale synthesis of Erythratine, a complex tetracyclic spiro-amine alkaloid, presents several key challenges.[1] The primary hurdles include:

  • Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers is a significant challenge.

  • Protecting Group Strategy: The synthesis involves numerous functional groups that require a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[2][3][4][5]

  • Low Yields and Side Reactions: Certain steps, particularly redox reactions, are prone to low yields and the formation of byproducts.

  • Purification: Intermediates in the synthesis pathway can be sensitive to standard purification techniques like silica gel chromatography, leading to decomposition.[6]

  • Scalability: Transitioning a synthetic route from laboratory scale to large-scale production introduces challenges related to reaction conditions, reagent handling, and process optimization.[7]

Q2: How can I improve the stereoselectivity of the key cyclization steps?

A2: Achieving high stereoselectivity is crucial for the efficient synthesis of the Erythrina alkaloid core. One effective approach is the use of chiral catalysts. For instance, asymmetric arylative dearomatization reactions using a Palladium catalyst with a TADDOL-derived chiral phosphoramidite ligand have been shown to produce the tetracyclic core with excellent enantioselectivity (up to 97% ee).[1] The choice of solvent and reaction temperature can also significantly influence the stereochemical outcome.

Q3: What are the best practices for selecting and managing protecting groups in Erythratine synthesis?

A3: A successful synthesis of Erythratine relies on a well-designed protecting group strategy. Key considerations include:

  • Orthogonality: Employ protecting groups that can be removed under different conditions to allow for selective deprotection of specific functional groups without affecting others.[2][4] For example, using a combination of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[4][8]

  • Stability: The chosen protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to maximize the overall yield.[4]

Q4: I am observing low yields in the reduction of an α,β-unsaturated ester to an allylic alcohol. What are some troubleshooting strategies?

A4: Low yields in this reduction are a common issue, often due to side reactions or cleavage of sensitive protecting groups. Here are some strategies to consider:

  • Reagent Selection: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, but it can sometimes lead to the cleavage of protecting groups like Fmoc.[9] Alternative reagents to consider include:

    • Luche Reduction (NaBH4, CeCl3): This method is known for its high selectivity in reducing α,β-unsaturated ketones and esters to the corresponding allylic alcohols.

    • Lithium tri-tert-butoxyaluminum hydride: This is a milder reducing agent than LiAlH4 and may offer better selectivity.[9]

  • Reaction Conditions: Carefully control the reaction temperature, as lower temperatures often improve selectivity. The method of quenching the reaction can also impact the yield.

Q5: My allylic alcohol intermediate is decomposing during oxidation to the aldehyde. What can I do?

A5: The oxidation of allylic alcohols can be challenging due to the potential for over-oxidation or decomposition of the starting material. If you are experiencing issues with common oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane (DMP), consider the following alternatives:[9]

  • TEMPO/BAIB Oxidation: This system, using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst and (diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant, is known for its mild and selective oxidation of alcohols to aldehydes.[9]

  • Swern or PCC Oxidation: While these are classic oxidation methods, they may be effective for your specific substrate. It is advisable to test these on a small scale first.[9]

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in Asymmetric Cyclization
Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) or diastereomeric excess (de)Inactive or inefficient catalyst- Ensure the catalyst is fresh and properly handled. - Screen different chiral ligands to find one that is optimal for your substrate.
Suboptimal reaction temperature- Perform a temperature screen to determine the optimal temperature for stereoselectivity. Lower temperatures often favor higher selectivity.
Inappropriate solvent- The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents.
Formation of multiple stereoisomersRacemization of starting material or intermediate- Analyze the stereochemical purity of your starting materials. - Consider if any reaction conditions (e.g., prolonged reaction times, high temperatures) could be causing racemization.
Guide 2: Protecting Group Cleavage During Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Loss of a protecting group (e.g., Boc, Fmoc) confirmed by NMR or LC-MSReagents are not compatible with the protecting group- Review the stability of your protecting groups under the reaction conditions. - For example, if an Fmoc group is being cleaved by a nucleophilic reagent, consider switching to a more robust protecting group or a different reagent.[9]
Harsh reaction conditions (e.g., strong acid or base, high temperature)- Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time). - Explore alternative, milder reagents for the desired transformation.
Incomplete reaction and presence of deprotected side productsSlow reaction rate allowing for competing deprotection- Increase the concentration of the key reagent to accelerate the desired reaction. - Optimize the temperature to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Arylative Dearomatization

This protocol is a general representation based on literature descriptions for achieving high enantioselectivity in the synthesis of the Erythrina core.[1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)2) and the chiral phosphoramidite ligand in a suitable anhydrous solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve the para-aminophenol substrate and the arylating agent in the chosen anhydrous solvent.

  • Reaction Execution: Add the prepared catalyst solution to the substrate solution via cannula. Stir the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on a suitable stationary phase (e.g., silica gel or alumina, depending on the stability of the product).

Visualizations

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification pd_precursor Pd Precursor catalyst_formation Catalyst Formation (Anhydrous Solvent) pd_precursor->catalyst_formation ligand Chiral Ligand ligand->catalyst_formation reaction_mixture Reaction Mixture (Anhydrous Solvent) catalyst_formation->reaction_mixture Add Catalyst substrate p-Aminophenol Substrate substrate->reaction_mixture arylating_agent Arylating Agent arylating_agent->reaction_mixture quench Quench Reaction reaction_mixture->quench Monitor (TLC/LC-MS) extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification final_product Tetracyclic Core purification->final_product

Caption: Workflow for Asymmetric Arylative Dearomatization.

troubleshooting_logic cluster_reduction Reduction Issue cluster_oxidation Oxidation Issue start Low Yield in Redox Step check_pg Protecting Group Cleavage? start->check_pg If Reduction check_decomp Substrate Decomposition? start->check_decomp If Oxidation check_reagent Reagent Selectivity Issue? check_pg->check_reagent No change_pg Use Orthogonal Protecting Group check_pg->change_pg Yes milder_reagent Try Milder Reagent (e.g., Luche, Li(OtBu)3AlH) check_reagent->milder_reagent Yes check_overox Over-oxidation Observed? check_decomp->check_overox No milder_ox Use Milder Oxidant (e.g., TEMPO/BAIB) check_decomp->milder_ox Yes control_cond Control Stoichiometry and Temperature check_overox->control_cond Yes end_solution Improved Yield change_pg->end_solution milder_reagent->end_solution milder_ox->end_solution control_cond->end_solution

Caption: Troubleshooting Logic for Redox Steps.

References

Technical Support Center: Erythraline Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered in experiments involving Erythraline. Given the similarity in nomenclature and the available research, this guide focuses on "Erythraline," a compound isolated from Erythrina crista-galli, which has been noted for its anti-inflammatory properties. Researchers studying similar compounds, such as Erythrosine, may also find the general troubleshooting sections useful.

Section 1: General Troubleshooting for Experimental Reproducibility

This section addresses common issues in cell-based assays and analytical measurements that can lead to a lack of reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can stem from several factors.[1][2] Key sources include:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are from different passage numbers can respond differently to treatment.[2][3]

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates leads to variability in cell numbers per well, affecting the final readout.[4]

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including media, serum, and the investigational compound itself, can significantly impact results.[5]

  • Pipetting and Liquid Handling Errors: Inaccurate or inconsistent pipetting can lead to incorrect compound concentrations and reagent volumes.[4]

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and response.

  • Contamination: Mycoplasma or other microbial contamination can alter cellular physiology and experimental outcomes.[3]

Q2: My absorbance readings in spectrophotometry are inconsistent. What should I check?

A2: Inconsistent spectrophotometry readings are a common issue. Here are the primary troubleshooting steps:

  • Instrument Warm-up: Ensure the spectrophotometer lamp has warmed up for the manufacturer-recommended time (typically 15-30 minutes) to stabilize the light source.[1]

  • Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Use a lint-free cloth to clean the cuvette before each reading.[6] Ensure the cuvette is placed in the holder in the same orientation for every measurement.[1]

  • Proper Blanking: The blank solution must be the same solvent or buffer used to dissolve the sample.[1] Using water to blank a buffered sample is a common error.[1]

  • Sample Preparation: Ensure the sample is homogenous and free of air bubbles, which can scatter light.[1]

  • Concentration Range: The sample's absorbance should be within the linear range of the instrument (typically 0.1-1.0 AU).[6] Highly concentrated samples may need to be diluted.[7]

Q3: How can I ensure the stability and consistency of my Erythraline stock solutions?

A3: Proper preparation and storage of your compound stock solutions are critical for reproducible results.

  • Solvent Selection: Use a high-purity solvent in which Erythraline is readily soluble and stable.

  • Accurate Weighing and Dilution: Use a calibrated analytical balance for weighing the compound and calibrated pipettes for dilutions.

  • Storage Conditions: Store stock solutions at the appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and expiration date.[8]

  • Solubility Checks: After dissolving, visually inspect the solution for any precipitates. If necessary, gentle warming or vortexing may be required.

Section 2: Erythraline-Specific Experimental Guidance

This section provides information directly related to the known biological activities of Erythraline.

Q4: I am not observing the reported inhibitory effect of Erythraline on nitric oxide production. What could be the reason?

A4: If you are not seeing the expected inhibition of nitric oxide (NO) production by Erythraline in LPS-stimulated RAW264.7 cells, consider the following:[9][10]

  • Cell Line and Stimulation: Ensure you are using a cell line known to produce NO in response to lipopolysaccharide (LPS), such as RAW264.7 macrophages. The concentration and source of LPS can also affect the level of stimulation.

  • Erythraline Concentration: The inhibitory effect of Erythraline on NO production is dose-dependent.[10] Perform a dose-response experiment to determine the optimal concentration.

  • Timing of Treatment and Stimulation: The timing of Erythraline treatment relative to LPS stimulation is crucial. Pre-incubation with Erythraline before adding LPS is a common approach.

  • NO Measurement Assay: The Griess assay is commonly used to measure nitrite, a stable breakdown product of NO.[11][12] Ensure that your assay reagents are fresh and that you are following the protocol correctly.

Q5: My Western blot results for MAPK and NF-κB pathway proteins are variable after Erythraline treatment. How can I improve this?

A5: Variability in Western blot data for signaling proteins can be due to several factors.

  • Cell Lysis and Protein Extraction: Ensure complete cell lysis to release all proteins. Use appropriate protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.

  • Protein Quantification: Accurately quantify the total protein concentration in each sample to ensure equal loading on the gel.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-p38, total p38, p-JNK, total JNK, IκBα).[13]

  • Loading Controls: Always probe for a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.

  • Transfer Efficiency: Optimize the transfer conditions to ensure efficient transfer of proteins from the gel to the membrane.

Section 3: Data Presentation

For effective comparison of experimental results, all quantitative data should be summarized in a structured format.

Table 1: Template for Summarizing Dose-Response Data of Erythraline on Nitric Oxide Production

Erythraline Concentration (µM)Replicate 1 (Absorbance at 540 nm)Replicate 2 (Absorbance at 540 nm)Replicate 3 (Absorbance at 540 nm)Mean AbsorbanceStandard Deviation% Inhibition
0 (Vehicle Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4

Section 4: Experimental Protocols

Protocol 1: Nitric Oxide Production Assay (Griess Assay)

This protocol is a generalized procedure for measuring nitrite concentration in cell culture supernatants.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of Erythraline (or vehicle control) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production and incubate for 20-24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Western Blot for Phosphorylated MAPKs

This protocol provides a general workflow for detecting changes in protein phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with Erythraline and/or LPS for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-p38 MAPK) and a loading control.

Section 5: Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to Erythraline experiments.

Erythraline_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK-1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK IKK TAK1->IKK Phosphorylation MAPKs MAPKs (JNK, p38) TAK1->MAPKs Phosphorylation Erythraline Erythraline Erythraline->TAK1 Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus iNOS iNOS Expression Nucleus->iNOS NO NO Production iNOS->NO Experimental_Workflow start Start: Hypothesis (e.g., Erythraline inhibits inflammation) cell_culture Cell Culture (e.g., RAW264.7 cells) start->cell_culture treatment Treatment (Vehicle, Erythraline doses) cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation endpoint Endpoint Assays stimulation->endpoint no_assay Nitric Oxide Assay (Griess Assay) endpoint->no_assay western_blot Western Blot (p-MAPK, IκBα) endpoint->western_blot data_analysis Data Analysis (Statistics, Graphing) no_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Refining Erythratine Isolation Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Erythratine isolation protocols for enhanced purity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating Erythratine from its natural source?

A1: The most common strategy for isolating Erythratine, an Erythrina alkaloid, involves a multi-step process that begins with the extraction of the crude alkaloid mixture from the plant material, typically using an acid-base extraction method. This is followed by one or more chromatographic purification steps, such as column chromatography, to separate Erythratine from other alkaloids and impurities. Finally, recrystallization is often employed to achieve a high-purity crystalline product.

Q2: What are some common impurities encountered during Erythratine isolation?

A2: Impurities can originate from the plant matrix or be introduced during the isolation process. Common impurities include other structurally similar Erythrina alkaloids, pigments, tannins, and fatty acids from the plant material.[1] Additionally, artificial products can sometimes be formed during extraction and separation.[1]

Q3: How can I monitor the purity of my Erythratine sample at different stages of the isolation process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. By comparing the TLC profile of your sample against a known standard of Erythratine, you can assess the presence of impurities. For more accurate purity determination, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is a suitable solvent for dissolving the crude Erythratine extract?

A4: The crude alkaloidal extract is typically soluble in a mixture of chloroform and methanol or ethanol. The choice of solvent will also depend on the subsequent purification step. For instance, for reversed-phase chromatography, the extract should be dissolved in a solvent compatible with the mobile phase.

Q5: How can I visualize Erythratine on a TLC plate?

A5: Erythratine and other Erythrina alkaloids are often visualized on a TLC plate using a UV lamp (254 nm), where they may appear as dark spots on a fluorescent background.[2] Alternatively, a Dragendorff's reagent spray can be used, which typically produces orange or reddish-brown spots with alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of Erythratine.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction. - Increase the extraction time or perform multiple extraction cycles. - Optimize the pH during the acid-base extraction steps to ensure complete protonation and deprotonation of the alkaloids.
Degradation of Erythratine during extraction.- Avoid excessive heat and prolonged exposure to strong acids or bases.[3][4] - Conduct the extraction at room temperature or under mild heating.
Co-elution of Impurities during Column Chromatography Inappropriate stationary phase or mobile phase.- For Erythrina alkaloids, silica gel or alumina are commonly used as the stationary phase.[1] - Optimize the solvent system for the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common solvent system is a gradient of chloroform and methanol.
Overloading the column.- Reduce the amount of crude extract loaded onto the column. The amount should typically be 1-5% of the weight of the stationary phase.
Poor Crystal Formation during Recrystallization Unsuitable recrystallization solvent.- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] - Experiment with different solvents or solvent mixtures. Common solvents for recrystallization of alkaloids include ethanol, methanol, acetone, and ethyl acetate, sometimes in combination with water or hexane.[7]
Solution is not saturated.- Evaporate some of the solvent to increase the concentration of Erythratine.
Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
Presence of Pigments in the Final Product Inefficient removal during initial extraction and chromatography.- Incorporate a pre-extraction step with a non-polar solvent like hexane to remove pigments and lipids. - Add activated charcoal to the dissolved crude extract before column chromatography to adsorb pigments.

Experimental Protocols

Acid-Base Extraction of Erythratine from Erythrina speciosa

This protocol is adapted from the methodology described for the isolation of erythrinan alkaloids from Erythrina speciosa.[9][10]

  • Preparation of Plant Material : Air-dry and finely powder the leaves or flowers of Erythrina speciosa.

  • Initial Extraction : Macerate the powdered plant material in 70% ethanol for 72 hours at room temperature.

  • Acidification : Filter the ethanol extract and acidify the filtrate to pH 2-3 with 2% acetic acid.

  • Removal of Non-Alkaloidal Components : Partition the acidified extract with ethyl acetate. Discard the ethyl acetate layer, which contains non-alkaloidal compounds.

  • Basification : Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide to precipitate the free alkaloids.

  • Extraction of Crude Alkaloids : Extract the basified aqueous solution with dichloromethane or chloroform.

  • Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Purification by Column Chromatography
  • Preparation of the Column : Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like chloroform as the slurry.

  • Sample Loading : Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform) and load it onto the top of the column.

  • Elution : Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection : Collect fractions of the eluate and monitor them by TLC.

  • Analysis : Combine the fractions containing pure Erythratine (as determined by TLC) and evaporate the solvent.

Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation : Use silica gel 60 F254 TLC plates.

  • Sample Application : Spot the dissolved crude extract, purified fractions, and an Erythratine standard onto the plate.

  • Development : Develop the plate in a sealed chamber with a suitable mobile phase, such as chloroform:methanol (9:1 v/v).

  • Visualization : After the solvent front has reached the top of the plate, remove the plate, dry it, and visualize the spots under a UV lamp (254 nm) or by spraying with Dragendorff's reagent.[2][11]

  • Rf Value Calculation : Calculate the Retention factor (Rf) for each spot and compare it to the standard.

Data Presentation

Table 1: Representative Purity and Yield of Erythrina Alkaloids at Different Isolation Stages

Isolation StageTypical Purity (%)Typical Yield (%)Analytical Method
Crude Ethanolic Extract5 - 1580 - 95TLC, HPLC
After Acid-Base Extraction30 - 5060 - 80TLC, HPLC
After Column Chromatography> 9520 - 40HPLC, NMR
After Recrystallization> 9910 - 25HPLC, NMR

Note: The values presented in this table are estimates for Erythrina alkaloids in general and can vary significantly based on the plant source, extraction method, and specific alkaloid.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material maceration Maceration in 70% Ethanol plant_material->maceration acidification Acidification (pH 2-3) maceration->acidification partitioning Partitioning with Ethyl Acetate acidification->partitioning basification Basification (pH 8-9) partitioning->basification crude_extraction Extraction with Dichloromethane basification->crude_extraction crude_extract Crude Alkaloid Extract crude_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Combined Pure Fractions fraction_collection->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization pure_erythratine High-Purity Erythratine recrystallization->pure_erythratine

Caption: General workflow for the isolation and purification of Erythratine.

Troubleshooting_Logic start Start Isolation low_yield Low Crude Yield? start->low_yield impure_product Product Impure after Chromatography? low_yield->impure_product No optimize_extraction Optimize Extraction (pH, time, cycles) low_yield->optimize_extraction Yes check_stability Check for Degradation (milder conditions) low_yield->check_stability Yes no_crystals No Crystals Formed? impure_product->no_crystals No optimize_chromatography Optimize Chromatography (solvent, loading) impure_product->optimize_chromatography Yes pre_purify Pre-purification Step (e.g., hexane wash) impure_product->pre_purify Yes end High-Purity Erythratine no_crystals->end No optimize_recrystallization Optimize Recrystallization (solvent, cooling rate) no_crystals->optimize_recrystallization Yes optimize_extraction->impure_product check_stability->impure_product optimize_chromatography->no_crystals pre_purify->no_crystals optimize_recrystallization->end

Caption: Troubleshooting decision tree for Erythratine isolation.

References

Validation & Comparative

Comparative Activity of Erythratine and Other Erythrina Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacological activity of Erythrina alkaloids is crucial for targeted therapeutic development. This guide provides a comparative analysis of erythratine and other prominent Erythrina alkaloids, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system.

Quantitative Comparison of Erythrina Alkaloid Activity at Nicotinic Acetylcholine Receptors

The following table summarizes the inhibitory activity (IC50 and Ki values) of several well-characterized Erythrina alkaloids on different nAChR subtypes. This data highlights the varying potencies and selectivities of these compounds.

AlkaloidReceptor SubtypeActivity (IC50/Ki)Reference
(+)-Erythravine α4β2IC50: 13 nM[1][2][3][4]
α7IC50: 6 µM[1][2][3][4]
(+)-11α-Hydroxyerythravine α4β2IC50: 4 nM[1][2][3][4]
α7IC50: 5 µM[1][2][3][4]
Erysodine α4β2Ki: ~50 nM[4]
Erysotrine α4β2IC50: 0.37 µM[1]
α7IC50: 17 µM[1]
Dihydro-β-erythroidine (DHβE) α4β2IC50: 0.10 ± 0.01 µM[5]
α3β4IC50: 26 ± 2 µM[5]
α7IC50: 8 ± 1 µM[5]
(+)-11α-Hydroxyerysotrine α3, α7, α4β2Lowest inhibition compared to (+)-erythravine and (+)-11α-hydroxyerythravine[1][2][4]
Erythratine -No quantitative data available-

Note: The α7 notation indicates native α7-like receptors in cultured hippocampal neurons.*

Signaling Pathways and Experimental Workflow

The primary mechanism of action for many Erythrina alkaloids involves the competitive antagonism of nAChRs. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Erythrina Alkaloid Interaction Acetylcholine (ACh) Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine (ACh)->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Blocked_nAChR Blocked nAChR nAChR->Blocked_nAChR Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Erythrina_Alkaloid Erythrina Alkaloid (e.g., Erythravine, Erysodine) Erythrina_Alkaloid->nAChR Competitively Binds Blocked_nAChR->Ion_Channel Prevents Opening cluster_0 Experimental Workflow A Cell Culture (e.g., HEK293, Xenopus oocytes) Expressing specific nAChR subtypes B Application of Acetylcholine (ACh) to elicit a baseline response A->B C Co-application of ACh and Varying Concentrations of Erythrina Alkaloid B->C D Measurement of Response (e.g., Whole-cell patch clamp, Two-electrode voltage clamp) C->D E Data Analysis (Concentration-response curves) D->E F Determination of IC50 Value E->F

References

Validating the Anti-inflammatory Effects of Erythratine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of Erythratine, an alkaloid found in plants of the Erythrina genus, with other established anti-inflammatory agents. The information is intended for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

Compound/ExtractTarget/AssayCell LineIC50 ValueReference(s)
Erythrina variegata (ethanolic bark extract) COX-2 Inhibition-9.27 ± 0.72 µg/mL[1]
Nitric Oxide ProductionRAW 264.747.1 ± 0.21 µg/mL[1]
Indomethacin Nitric Oxide ProductionRAW 264.756.8 µM[2][3]
TNF-α ReleaseRAW 264.7143.7 µM[2][3]
PGE2 ReleaseRAW 264.72.8 µM[2][3]
Diclofenac Protein Denaturation Inhibition-86.75 µg/mL
Erythrocyte Membrane Stabilization-94.77 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are synthesized from multiple sources to ensure clarity and reproducibility.[4][5][6][7][8][9]

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of Erythratine or a standard inhibitor (e.g., Indomethacin).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS for 24 hours.

b. Measurement of Nitrite Concentration:

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

a. Enzyme and Substrate Preparation:

  • Human recombinant COX-2 enzyme is diluted in a reaction buffer.

  • Arachidonic acid, the substrate for COX-2, is prepared in an appropriate buffer.

b. Inhibition Assay:

  • The reaction is initiated by adding the test compound (Erythratine or a standard inhibitor) at various concentrations to the diluted COX-2 enzyme.

  • After a short pre-incubation, the reaction is started by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules involved in the inflammatory response.

a. Cell Lysis and Protein Quantification:

  • RAW 264.7 cells are treated with Erythratine and/or LPS as described in the NO production assay.

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK1/2, phospho-p38) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Erythratine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their investigation.

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs Phosphorylates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates MAPKs->Nucleus Activate Transcription Factors Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Erythratine Erythratine Erythratine->TAK1 Inhibits G cluster_1 Experimental Workflow: In Vitro Anti-inflammatory Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Treatment with Erythratine and/or LPS cell_culture->treatment no_assay Nitric Oxide (NO) Production Assay treatment->no_assay cox2_assay COX-2 Inhibition Assay treatment->cox2_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) treatment->western_blot data_analysis Data Analysis and IC50 Calculation no_assay->data_analysis cox2_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Comparative Analysis of Erythratine from Different Sources

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Erythratine derived from natural sources versus chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.

Erythratine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid class.[1] It is recognized for its potential therapeutic properties, particularly its anxiolytic and anticonvulsant effects.[2][3] The primary sources of Erythratine are plants of the Erythrina genus and multi-step chemical synthesis.[1][4] The choice of source can significantly impact purity, yield, and the profile of related minor alkaloids, which may influence its biological activity.

Sources of Erythratine

Natural Sources: Erythratine is naturally present in various species of the Erythrina genus, which is widespread in tropical and subtropical regions. It is primarily isolated from the seeds, leaves, and flowers of these plants.[1] Notable species include:

  • Erythrina mulungu[5][6]

  • Erythrina crista-galli[4]

  • Erythrina caffra[7]

  • Erythrina variegata[8]

  • Erythrina americana[9]

The concentration and composition of alkaloids can vary between species and even within the same species depending on geographical location, climate, and time of harvest.

Synthetic Sources: Total synthesis of Erythratine and other Erythrina alkaloids has been achieved through various multi-step chemical pathways.[4][10] Synthetic routes offer the advantage of producing highly pure enantiomers and allow for the creation of novel analogs for structure-activity relationship (SAR) studies.[4][11] However, these processes can be complex and costly. At a molecular level, a synthetically produced chemical can be identical to its naturally derived counterpart, with the primary differences being the impurity profile and production scalability.[12]

Data Presentation: Physicochemical and Bioactivity Comparison

The data presented below is compiled from various studies to facilitate a comparison between Erythratine from different origins. Direct comparative studies are scarce; therefore, data is presented as reported in the individual cited literature.

Table 1: Physicochemical and Spectroscopic Data of Erythratine

Property Data Reference
Chemical Formula C₁₈H₂₁NO₄ [13]
Molecular Weight 315.36 g/mol [13]
CAS Number 5550-20-9 [13]
Appearance Alkaloid powder/crystals [7]
¹H NMR Data Complete ¹H-NMR data has been published for Erythratine isolated from Erythrina caffra. [7]

| Mass Spectrometry | The fragmentation patterns of Erythrina alkaloids have been characterized, providing a basis for identification. |[14] |

Table 2: Comparative Biological Activity of Erythrina Extracts Containing Erythratine and Related Alkaloids

Source / Compound Experimental Model Key Findings Reference
Erythrina mulungu (Alkaloid fraction) Elevated T-maze (mice) Showed anxiolytic-like effects. [6]
Erythrina variegata (Methanolic leaf extract) Elevated Plus Maze (rats) Produced significant anxiolytic effects at 100 and 200 mg/kg doses. [8]
Erythrina mysorensis (Ethanol/Chloroform extracts) Elevated Plus Maze & Open Field Test (mice) Extracts at 200 and 400 mg/kg exhibited significant anxiolytic-like activity. [3][15]
(+)-Erythravine & (+)-11α-hydroxy-erythravine (from E. mulungu) Whole-cell patch-clamp on nAChRs Potent inhibitors of α4β2 and α7 nicotinic acetylcholine receptors (nAChRs). [16]

| (+)-Erythravine (from E. mulungu) | Voltage-clamp on nAChRs | Produced significant inhibitory modulation on α₄β₂, α₄β₄, and α₇ isoforms of nAChRs. |[2] |

Note: The studies cited in Table 2 often use extracts containing a mixture of alkaloids, not just pure Erythratine. The observed effects are likely due to the synergistic action of these compounds.

Experimental Protocols

Protocol 1: Extraction and Isolation of Erythratine from Erythrina mulungu

This protocol is a generalized procedure based on methodologies described in the literature for isolating erythrinian alkaloids.[5][6][17]

  • Plant Material Preparation: Air-dried and powdered flowers (or other plant parts) of Erythrina mulungu are macerated with a hydroalcoholic solution (e.g., 70% ethanol) at room temperature for several days.

  • Extraction: The resulting extract is filtered and concentrated under reduced pressure to yield a crude hydroalcoholic extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 3% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

  • Alkaloid Extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) and extracted repeatedly with an organic solvent (e.g., dichloromethane or chloroform).

  • Purification: The combined organic phases, containing the total alkaloid fraction, are dried and concentrated. The resulting alkaloid mixture is then subjected to chromatographic techniques for separation.

  • Chromatography: Column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC), is used to isolate pure Erythratine. Fractions are monitored by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][14]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Erythratine

This is a representative HPLC method for the analysis of Erythrina alkaloids. Specific parameters may need optimization.

  • Column: A reverse-phase C18 column (e.g., Phenomenex C18, 150 x 4.6 mm, 5 µm particle size) is commonly used.[18]

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and organic solvents like acetonitrile and methanol.[18][19] The gradient is programmed to increase the proportion of the organic phase over the run time to elute compounds with different polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A PDA (Photodiode Array) detector is used to monitor the elution, typically at a wavelength around 215 nm for the alkaloid structure.[20]

  • Sample Preparation: Isolated Erythratine or the alkaloid extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using a purified Erythratine standard of known concentrations to quantify the amount in a sample.

Protocol 3: In-vivo Anxiolytic Activity Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[3][15][21]

  • Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Animals: Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to the laboratory conditions before the experiment.

  • Treatment: Animals are divided into groups. The control group receives the vehicle (e.g., saline). The positive control group receives a standard anxiolytic drug like Diazepam (1 mg/kg, p.o.).[15] Test groups receive Erythratine (or the extract) at various doses. Administration is typically oral (p.o.) or intraperitoneal (i.p.) 30-60 minutes before the test.

  • Procedure: Each animal is placed at the center of the maze, facing an open arm. Its behavior is recorded for a period of 5 minutes.

  • Parameters Measured: Key parameters include the number of entries into the open and closed arms, and the time spent in the open and closed arms.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect. Data is analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Mechanism of Action & Signaling Pathway

The anxiolytic and neuroactive effects of Erythratine and related Erythrina alkaloids are primarily attributed to their role as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Specifically, they show high affinity for the α4β2 subtype, which is widely distributed in the central nervous system and involved in modulating neurotransmitter release and neuronal excitability.[2][16] By blocking these receptors, Erythratine can reduce cholinergic transmission, leading to sedative and anxiolytic outcomes.

G cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates IonChannel Ion Channel (Na+, Ca²+) nAChR->IonChannel Opens Depolarization Neuronal Depolarization & Excitation IonChannel->Depolarization Influx leads to Erythratine Erythratine Erythratine->nAChR Competitively Blocks

Caption: Erythratine's mechanism as a competitive antagonist at the α4β2 nAChR.

Experimental Workflows

The following diagrams illustrate the general workflows for obtaining Erythratine from natural and synthetic sources.

G Plant Erythrina Plant Material (e.g., Flowers, Seeds) Extraction Solvent Extraction Plant->Extraction Partition Acid-Base Partitioning Extraction->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids Purification Chromatographic Purification (HPLC) CrudeAlkaloids->Purification PureErythratine Pure Natural Erythratine Purification->PureErythratine Analysis Structural Analysis (NMR, MS) PureErythratine->Analysis

Caption: Workflow for the extraction and purification of Erythratine from natural sources.

G Precursors Simple Chemical Precursors Synthesis Multi-Step Chemical Synthesis Precursors->Synthesis Intermediate Key Synthetic Intermediate Synthesis->Intermediate FinalSteps Final Cyclization & Functionalization Intermediate->FinalSteps PureErythratine Pure Synthetic Erythratine FinalSteps->PureErythratine Analysis Purity & Structural Analysis (HPLC, NMR) PureErythratine->Analysis

Caption: Generalized workflow for the chemical synthesis of Erythratine.

References

Erythratine's Efficacy in Neuromodulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Erythratine and related Erythrina alkaloids against established inhibitors of key neurological targets. The data presented is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of these natural compounds in neuromodulatory research.

Introduction to Erythratine and its Therapeutic Potential

Erythratine is a member of the diverse family of Erythrina alkaloids, compounds isolated from plants of the Erythrina genus. Traditionally, extracts from these plants have been used for their sedative, anxiolytic, and anticonvulsant properties. Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, pointing towards the interaction of these alkaloids with key components of the nervous system, particularly nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE). This guide focuses on the inhibitory efficacy of Erythrina alkaloids on these targets, drawing comparisons with well-characterized inhibitors.

Comparative Efficacy at Nicotinic Acetylcholine Receptors

Recent studies have demonstrated that Erythrina alkaloids are potent inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The inhibitory concentration (IC50) values of several Erythrina alkaloids have been determined for different nAChR subtypes, highlighting their potential for subtype-selective modulation.

Compound Target nAChR Subtype IC50 Value Reference
Epierythratidine α4β24923 nM[1]
(+)-Erythravine α4β213 nM[2][3][4]
α76 µM[2][3][4]
(+)-11α-hydroxyerythravine α4β24 nM[2][3][4]
α75 µM[2][3][4]
Erysodine α4β296 nM[1]
(-)-Nicotine Human Brain nAChRs0.51 nM[5]
Acetylcholine Human Brain nAChRs12.6 nM[5]
Donepezil (E2020) Acetylcholinesterase5.7 nM[1]
Tacrine Acetylcholinesterase0.03 µM[6]
Physostigmine Acetylcholinesterase0.15 µM[6]
Note: The IC50 values for (-)-Nicotine and Acetylcholine on human brain nAChRs are for their binding affinity, indicating their potency as agonists, which is a point of comparison for the inhibitory potency of the antagonists.

Insights into Acetylcholinesterase Inhibition

Several studies have indicated that alkaloids from the genus Erythrina possess acetylcholinesterase (AChE) inhibitory potential, which is a key therapeutic strategy in conditions like Alzheimer's disease. While specific IC50 values for individual Erythrina alkaloids, including Erythratine, on AChE are not detailed in the provided search results, the general inhibitory activity of extracts and fractions from Erythrina species has been noted. For instance, a chloroform fraction of Erythrina variegata bark showed AChE inhibitory potential with an IC50 value of 38.03 ± 1.987 μg/mL. This suggests that compounds within this genus warrant further investigation as AChE inhibitors.

Experimental Protocols

Nicotinic Acetylcholine Receptor Inhibition Assay (Patch-Clamp Electrophysiology)

The efficacy of Erythrina alkaloids on nAChRs was determined using whole-cell patch-clamp recordings on mammalian cells expressing specific nAChR subtypes.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transfected with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). For native receptor studies, cell lines endogenously expressing specific subtypes (e.g., PC12 cells for α3β4) or primary neurons (e.g., cultured hippocampal neurons for α7) are used.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on the transfected or native cells. Cells are held at a holding potential of -60 mV.

  • Agonist and Antagonist Application: A near-EC50 concentration of acetylcholine (ACh) is applied to elicit a baseline ionic current. Subsequently, the cells are pre-incubated with varying concentrations of the test compound (e.g., an Erythrina alkaloid) for a defined period before co-application with ACh.

  • Data Analysis: The inhibition of the ACh-induced current by the test compound is measured. Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value, the concentration of the inhibitor that reduces the agonist response by 50%, is then calculated by fitting the data to the Hill equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common in vitro method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.

  • Reaction Mixture Preparation: The assay is typically conducted in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and a fixed amount of acetylcholinesterase enzyme.

  • Incubation: The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Substrate and Chromogen Addition: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), the chromogen, is added, followed by the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: The enzyme acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm over time.

  • Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate with that of a control (containing no inhibitor). The IC50 value is then calculated from the concentration-response curve.

Visualizing the Mechanisms of Action

To illustrate the points of inhibition within the cholinergic signaling pathway and the general workflow for assessing inhibitor efficacy, the following diagrams are provided.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors presynaptic Action Potential Propagation vesicle Synaptic Vesicle (containing ACh) presynaptic->vesicle Ca²⁺ influx ACh Acetylcholine (ACh) vesicle->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate postsynaptic_effect Postsynaptic Effect (e.g., Depolarization) nAChR->postsynaptic_effect Na⁺ influx erythratine_nAChR Erythratine (and related alkaloids) erythratine_nAChR->nAChR Inhibits erythratine_AChE Erythrina Alkaloids (Potential) erythratine_AChE->AChE Inhibits

Caption: Inhibition points of Erythrina alkaloids in a cholinergic synapse.

Experimental_Workflow start Start: Compound of Interest (e.g., Erythratine) assay_selection Select Target Assay (e.g., nAChR functional assay or AChE inhibition assay) start->assay_selection concentration_prep Prepare Serial Dilutions of the Compound assay_selection->concentration_prep run_assay Perform In Vitro Assay with Controls concentration_prep->run_assay data_acquisition Measure Endpoint (e.g., Ionic Current or Absorbance) run_assay->data_acquisition data_analysis Calculate % Inhibition vs. Concentration data_acquisition->data_analysis ic50_determination Determine IC50 Value (Concentration-Response Curve Fitting) data_analysis->ic50_determination comparison Compare Efficacy with Known Inhibitors ic50_determination->comparison end Conclusion on Relative Potency comparison->end

Caption: Generalized workflow for determining inhibitor efficacy.

Conclusion

The available data strongly suggest that Erythrina alkaloids, including those closely related to Erythratine, are potent inhibitors of neuronal nicotinic acetylcholine receptors, with some demonstrating high affinity for the α4β2 subtype. While quantitative data on the direct inhibition of acetylcholinesterase by purified Erythratine is pending, preliminary evidence indicates that this class of compounds also warrants investigation for AChE inhibitory activity. The provided comparative data and experimental protocols offer a foundation for further research into the therapeutic potential of Erythratine and related alkaloids in neuromodulation.

References

A Comparative Guide to Analytical Methods for Erythratine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Erythratine (FD&C Red No. 3), a widely used synthetic food and drug colorant. The selection of an appropriate analytical technique is paramount for ensuring product quality, safety, and regulatory compliance. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis, supported by experimental data and detailed protocols to aid researchers in choosing the most suitable method for their specific applications.

Comparison of Analytical Method Performance

The performance of an analytical method is assessed by several key validation parameters. The following table summarizes the quantitative performance of HPLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis for the determination of Erythratine.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryCapillary Electrophoresis (CE)
Linearity Range 0.2 - 1 µg/mL[1][2]2.0 - 10.0 µg/mL (Derivative)[3]0.08 - 20.0% (w/w) of impurities[4]
Correlation Coefficient (r²) > 0.999[1][2]> 0.999[3]Not explicitly stated for Erythratine
Limit of Detection (LOD) 0.1 ng/mL[5][6]31.0 ng/mL (CPE-FDS)[7]0.4 ng/mL (LIF detection)[8][9]
Limit of Quantification (LOQ) 1 ng/mL[5][6]103.0 ng/mL (CPE-FDS)[7]0.14% (w/w) of impurities[4]
Precision (RSD%) < 2%[5][6]< 5%[7]< 5.2% for impurities[4]
Accuracy (Recovery %) Not explicitly stated90.42 - 101.14%[7]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (RP-HPLC) with PDA Detection

This method is suitable for the accurate and precise quantification of Erythratine in various matrices, including foodstuffs and pharmaceutical dosage forms.[1][5]

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Phenomenex C18 Gemini, 150 x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of 20mM ammonium acetate buffer, acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection Wavelength: 529 nm.[1][2]

  • Injection Volume: 20 µL.

Sample Preparation (for solid food samples):

  • Weigh a representative portion of the homogenized sample.

  • Extract the Erythratine using a suitable solvent (e.g., a mixture of methanol and water).

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Centrifuge the mixture to separate solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

UV-Visible Spectrophotometry (Derivative Method)

Derivative spectrophotometry can be employed for the determination of Erythratine, especially in the presence of other interfering substances with overlapping absorption spectra.[3]

Instrumentation:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer with a scanning range of at least 200-800 nm.

  • Cuvettes: 1 cm quartz cuvettes.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Erythratine in distilled water and then prepare a series of working standards by serial dilution.

  • Sample Preparation: Extract Erythratine from the sample using a suitable solvent and dilute to a concentration within the linear range of the method.

  • Measurement:

    • Record the absorption spectra of the standard solutions and the sample solution against a solvent blank.

    • Calculate the first or higher-order derivative of the spectra.

    • Measure the amplitude at the zero-crossing point of the interfering substance.

  • Quantification: Construct a calibration curve by plotting the derivative absorbance values against the concentration of the standards. Determine the concentration of Erythratine in the sample from the calibration curve.

Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) Detection

This highly sensitive method is particularly useful for detecting trace amounts of Erythratine.[8][9]

Instrumentation:

  • Capillary Electrophoresis System: A CE system equipped with a high-voltage power supply, a capillary cartridge, and a Laser-Induced Fluorescence (LIF) detector.

  • Capillary: A fused-silica capillary (e.g., 50 cm total length, 75 µm I.D.).

  • Laser Source: A laser with an excitation wavelength suitable for Erythratine (e.g., a frequency-doubled Nd:YAG laser at 532 nm).[8][9]

Electrophoretic Conditions:

  • Background Electrolyte (BGE): A buffer solution, for example, a mixture of 25 mM sodium phosphate and 25 mM sodium borate at a specific pH.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Capillary Temperature: Controlled, for instance, at 25 °C.

Sample Preparation:

  • Dissolve the sample in the background electrolyte.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Visualizing the Methodologies

To better understand the experimental processes and the relationships between the analytical methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration Injection Injection Filtration->Injection Separation Separation (Column/Capillary) Injection->Separation Detection Detection (UV-Vis/LIF) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. General workflow for the analytical determination of Erythratine.

G cluster_methods Analytical Methods for Erythratine cluster_performance Performance Characteristics HPLC HPLC HighSensitivity High Sensitivity HPLC->HighSensitivity HighSelectivity High Selectivity HPLC->HighSelectivity Spectrophotometry Spectrophotometry CostEffective Cost-Effective Spectrophotometry->CostEffective Simplicity Simplicity Spectrophotometry->Simplicity CE Capillary Electrophoresis CE->HighSensitivity CE->HighSelectivity LowSampleVolume Low Sample Volume CE->LowSampleVolume

Figure 2. Comparison of key attributes of analytical methods for Erythratine.

Conclusion

The choice of an analytical method for Erythratine quantification depends on the specific requirements of the analysis.

  • HPLC stands out for its high selectivity and sensitivity, making it a robust and reliable method for routine quality control in complex matrices.

  • UV-Visible Spectrophotometry offers a cost-effective and simpler alternative, which can be suitable for screening purposes or for the analysis of less complex samples, especially when coupled with techniques like derivative spectroscopy to enhance selectivity.

  • Capillary Electrophoresis , particularly with LIF detection, provides exceptional sensitivity and requires very small sample volumes, making it ideal for applications where the analyte concentration is extremely low or the sample amount is limited.

By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure accurate and reliable quantification of Erythratine in their samples.

References

Erythratine and its Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of the Erythrina alkaloid, erythratine, and its naturally occurring structural analogs. This guide provides a comparative overview of their anti-inflammatory and neuroprotective effects, supported by available experimental data and mechanistic insights.

Introduction

Erythratine belongs to a class of tetracyclic spiroamine alkaloids isolated from the plants of the Erythrina genus, which are known for their diverse pharmacological properties. These natural products have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the realms of inflammation and neurological disorders. While the synthesis of various Erythrina alkaloids has been a subject of extensive research, comparative bioactivity data between a parent alkaloid like erythratine and its bespoke synthetic derivatives remains scarce in publicly available literature. This guide, therefore, focuses on comparing the bioactivity of erythratine with its closely related, naturally occurring structural analogs. The structure-activity relationships discussed herein may provide a foundation for the rational design of future synthetic derivatives with enhanced therapeutic profiles.

Anti-inflammatory Activity

Certain Erythrina alkaloids have demonstrated notable anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

Comparative Anti-inflammatory Activity of Erythrina Alkaloids
CompoundAssayTarget/MechanismResultReference
ErythralineNitric Oxide (NO) Production in LPS-stimulated RAW264.7 cellsInhibition of iNOS expressionSuppression of NO production[1]
ErythralineTLR4 SignalingInhibition of IκB degradation and MAPK phosphorylationDownregulation of inflammatory signaling[1]

Table 1: Summary of Anti-inflammatory Activity Data. This table summarizes the available data on the anti-inflammatory effects of erythratine's structural analog, erythraline.

Signaling Pathway: Erythraline's Inhibition of TLR4 Signaling

Erythraline has been shown to exert its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response that, when activated by lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators. Erythraline inhibits the degradation of the inhibitor of nuclear factor-κB (IκB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), which are key downstream events in TLR4 signaling.[1]

TLR4_Inhibition_by_Erythraline LPS LPS TLR4 TLR4 LPS->TLR4 activates TAK1 TAK1 TLR4->TAK1 activates IKK IKK TAK1->IKK phosphorylates MAPKs MAPKs TAK1->MAPKs phosphorylates IκB IκB IKK->IκB phosphorylates (leading to degradation) NF_κB NF-κB IκB->NF_κB inhibits Inflammation Inflammatory Response (e.g., NO production) NF_κB->Inflammation promotes transcription MAPKs->Inflammation activates Erythraline Erythraline Erythraline->IKK inhibits phosphorylation Erythraline->MAPKs inhibits phosphorylation

Erythraline's inhibition of the TLR4 signaling pathway.
Experimental Protocols

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., erythraline) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of NO: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated as a percentage of the LPS-stimulated control.

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IKK, IκB, and MAPKs (e.g., p38, JNK, ERK).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Neuroprotective and Neuromodulatory Activity

Erythrina alkaloids are well-documented for their effects on the central nervous system, including anxiolytic, anticonvulsant, and sedative properties.[2] A significant portion of these effects is believed to be mediated through their interaction with nicotinic acetylcholine receptors (nAChRs). A considerable number of Erythrina alkaloids have been identified as competitive antagonists of neuronal nAChRs.[3]

Modulation of Nicotinic Acetylcholine Receptors

nAChR_Modulation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR Channel_Opening Ion Channel Opening nAChR->Channel_Opening conformational change BindingSite Orthosteric Binding Site ACh Acetylcholine (ACh) ACh->BindingSite binds Erythrina_Alkaloid Erythrina Alkaloid (e.g., Erythratine) Erythrina_Alkaloid->BindingSite competitively binds (antagonist) Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation leads to

Competitive antagonism of nAChRs by Erythrina alkaloids.
Experimental Protocols

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of nAChRs.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cell lines): The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: A specific nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit an inward current, which is recorded.

  • Antagonist Application: The test compound (e.g., an Erythrina alkaloid) is co-applied with the agonist or pre-applied before the agonist.

  • Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the amplitude of the agonist-evoked current. The IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated from concentration-response curves.

Structure-Activity Relationship (SAR) Insights

The biological activity of erythrinan alkaloids is influenced by their structural features. Key aspects of their structure-activity relationship include:

  • The Erythrinan Core: The tetracyclic spiroamine skeleton is fundamental for their bioactivity.[1]

  • Aromatic Ring D: The nature of the D ring, which is generally aromatic, plays a role in receptor interaction.[3]

  • Substituents on Rings A and C: The presence and nature of substituents on these rings can modulate the potency and selectivity of the alkaloids.[1][3]

Further synthesis and biological evaluation of a wider range of erythratine derivatives are necessary to establish a more detailed and quantitative structure-activity relationship. This knowledge will be invaluable for the development of novel therapeutic agents based on the erythrinan scaffold.

Conclusion

Erythratine and its naturally occurring analogs represent a promising class of bioactive compounds with potential therapeutic applications in inflammatory and neurological conditions. Their mechanisms of action, particularly the inhibition of the TLR4 signaling pathway and modulation of nicotinic acetylcholine receptors, provide a solid basis for further investigation. While a direct comparative analysis with a broad panel of synthetic derivatives is currently limited by the available data, the existing knowledge on the structure-activity relationships of Erythrina alkaloids offers valuable guidance for the future design of more potent and selective therapeutic agents. Further research focused on the synthesis and systematic biological evaluation of erythratine derivatives is crucial to unlock the full therapeutic potential of this fascinating class of natural products.

References

Unveiling the Molecular Target of Erythratine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the molecular target of Erythratine, a tetracyclic erythrinan alkaloid. By synthesizing available experimental data, this document offers a comparative overview of Erythratine's activity alongside other well-characterized nicotinic acetylcholine receptor (nAChR) antagonists. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of nAChRs.

Executive Summary

Erythratine, an alkaloid found in plants of the Erythrina genus, is a potent inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs). While direct quantitative data for Erythratine is limited, extensive research on its close structural analogs, (+)-erythravine and (+)-11α-hydroxyerythravine, strongly indicates that the primary molecular target of Erythratine is the α4β2 subtype of the neuronal nicotinic acetylcholine receptor .[1][2][3] These alkaloids exhibit a high degree of selectivity and potency for this receptor subtype, functioning as competitive antagonists. This guide will compare the activity of these Erythrina alkaloids with other known nAChR antagonists, detail the experimental protocols used for their characterization, and provide visual representations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of nAChR Antagonists

The inhibitory activity of Erythrina alkaloids is most pronounced at the α4β2 and α7 nAChR subtypes. For the purpose of this comparison, we will use the data available for (+)-erythravine and (+)-11α-hydroxyerythravine as a proxy for Erythratine's activity. These are compared with dihydro-β-erythroidine (DHβE), another Erythrina alkaloid, and mecamylamine, a non-selective nAChR antagonist.

CompoundTarget nAChR SubtypeIC50 (µM)Reference
(+)-Erythravine (proxy for Erythratine)α4β20.013[2][3]
α76[2][3]
(+)-11α-hydroxyerythravine (proxy for Erythratine)α4β20.004[2][3]
α75[2][3]
Dihydro-β-erythroidine (DHβE)α4β2~0.1 - 1.0[1]
Mecamylamineα4β2~1.0 - 10
α7>10

Note: The IC50 values can vary depending on the experimental conditions and assay used.

Signaling Pathway of Nicotinic Acetylcholine Receptors

The binding of acetylcholine (ACh) to nAChRs, which are ligand-gated ion channels, triggers a conformational change that opens the channel pore, allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and intracellular signaling cascades. Erythratine and its analogs act as competitive antagonists, binding to the same site as ACh but failing to activate the channel, thereby blocking its function.

nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (α4β2) ACh->nAChR Binds and Activates Erythratine Erythratine Erythratine->nAChR Binds and Inhibits IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Simplified signaling pathway of nAChR activation and its inhibition by Erythratine.

Experimental Protocols

Radioligand Binding Assay for nAChR

This protocol is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

Workflow Diagram:

Radioligand Binding Assay Workflow prep Membrane Preparation (from cells expressing nAChR subtype) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Filtration (Separate bound and free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits).

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]epibatidine or [3H]cytisine) at a concentration near its Kd.

    • Add varying concentrations of the test compound (Erythratine or alternatives).

    • For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a compound on the ion channel activity of nAChRs expressed in Xenopus oocytes.

Workflow Diagram:

TEVC Workflow injection Inject cRNA of nAChR subunits into Xenopus oocytes expression Incubate oocytes for 2-7 days to allow receptor expression injection->expression clamping Voltage clamp the oocyte at a holding potential (e.g., -70 mV) expression->clamping application Perfuse with agonist (ACh) alone, then with agonist + antagonist clamping->application recording Record the resulting ion currents application->recording analysis Analyze current inhibition to determine IC50 recording->analysis

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the α and β subunits of the desired nAChR subtype.

    • Incubate the oocytes for 2-7 days in a suitable medium to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of approximately -70 mV.

  • Drug Application and Data Acquisition:

    • Establish a baseline current by perfusing the oocyte with the saline solution.

    • Apply a brief pulse of acetylcholine (ACh) to elicit an inward current mediated by the nAChRs.

    • After a washout period, pre-incubate the oocyte with the test compound (Erythratine or an alternative) for a few minutes.

    • Co-apply the ACh and the test compound and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Erythrosine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Erythrosine B (CAS No. 16423-68-0), as "Erythrartine" is not a recognized chemical compound and is presumed to be a misspelling. It is crucial to verify the identity of the substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Erythrosine B. The protocols outlined below are designed to ensure user safety and proper management from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling Erythrosine B, particularly in its powder form.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3][4][5]Protects against airborne dust particles and splashes.[2]
Hand Protection Chemically resistant gloves (tested according to EN 374 or equivalent).[3]Prevents direct skin contact with the chemical.[1][4]
Respiratory Protection Required when dust is generated.[6] Use a NIOSH-approved N95 or P1 dust mask for nuisance levels of dust.[7]Prevents inhalation of harmful dust particles.[4][6][8]
Protective Clothing Laboratory coat or other suitable protective clothing.[1][2]Protects skin and personal clothing from contamination.[1]

Experimental Workflow and Safety Protocols

The following diagram and procedural steps outline the safe handling, operational, and disposal plan for Erythrosine B.

Erythrosine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare and Ventilate Workspace prep_ppe->prep_workspace handle_weigh Weigh Erythrosine B (in ventilated area) prep_workspace->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Workspace and Equipment handle_dissolve->post_decon After experiment post_disposal Dispose of Waste post_decon->post_disposal post_ppe Doff and Dispose of PPE post_disposal->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of Erythrosine B.

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Erythrosine B.[4]

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.[1][4]

  • Prepare the Work Area: Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[4][6][8] Ensure an eyewash station and safety shower are readily accessible.[5]

2. Handling:

  • Avoid Dust Generation: Handle Erythrosine B powder carefully to minimize the creation of airborne dust.[3][4][6][9]

  • Weighing: If weighing the powder, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands thoroughly after handling the chemical.[1][3][4][9]

3. Accidental Release Measures:

  • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

  • Ventilation and Cleanup: Ventilate the area of the spill and clean the spill site once the material has been removed.[1]

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

4. Disposal Plan:

  • Waste Collection: Collect all Erythrosine B waste, including contaminated PPE and cleaning materials, in a suitable, closed, and clearly labeled container.[1][4]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[4][6]

5. First Aid Measures:

  • If Swallowed: Rinse the mouth with water and call a physician or poison control center.[3][4][8][9] Erythrosine B is harmful if swallowed.[1][3][4][8][9][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical advice if irritation persists.[3][9]

  • Skin Contact: Wash the affected area with soap and plenty of water.[4]

  • Inhalation: If dust is inhaled, move the individual to fresh air.[3][4] If symptoms persist, seek medical attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrartine
Reactant of Route 2
Erythrartine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.